6-Bromo-3-hydroxypicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPFQLFCVKWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623250 | |
| Record name | 6-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-58-1 | |
| Record name | 6-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-hydroxypicolinic acid (CAS: 321596-58-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxypicolinic acid, a key heterocyclic building block in contemporary medicinal chemistry. The document delineates its physicochemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a crucial intermediate in the development of selective inhibitors for the Fat Mass and Obesity-associated (FTO) protein. This guide integrates theoretical principles with practical, field-proven insights to serve as an essential resource for researchers engaged in drug discovery and organic synthesis.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound (IUPAC name: 6-bromo-3-hydroxypyridine-2-carboxylic acid) is a polysubstituted pyridine derivative that has emerged as a valuable scaffold in the design of bioactive molecules.[1] Its strategic combination of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on a pyridine core offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures.[1] The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the electronic properties of the ring, while the hydroxyl and carboxylic acid moieties provide key hydrogen bonding capabilities, crucial for molecular recognition in biological systems.[1]
Its most prominent application to date is in the development of inhibitors for the FTO protein, an enzyme implicated in obesity and various cancers.[1] This guide will delve into the specifics of its synthesis, characterization, and its pivotal role in the creation of these next-generation therapeutic agents.
Physicochemical and Structural Characteristics
This compound is typically a white to off-white solid at room temperature. Its structural and chemical identifiers are summarized in the table below.
| Parameter | Value |
| CAS Number | 321596-58-1 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| SMILES | O=C(O)c1c(O)ccc(Br)n1 |
| InChI | InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
Table 1: Chemical Identifiers for this compound.[1]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a few key pathways. The most common and effective methods involve the selective bromination of a 3-hydroxypicolinic acid precursor. Below is a detailed experimental protocol based on established methodologies.
Synthesis via Bromination of Methyl 3-Hydroxypicolinate and Subsequent Hydrolysis
This two-step procedure is a robust method for the preparation of the title compound. It begins with the bromination of the methyl ester of 3-hydroxypicolinic acid, followed by hydrolysis to yield the final product.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Methyl 6-bromo-3-hydroxypicolinate
-
Materials:
-
Methyl 3-hydroxypicolinate (30.6 g)
-
Bromine (32 g)
-
Water (800 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a mechanically stirred solution of methyl 3-hydroxypicolinate in water, slowly add bromine over a 30-minute period.
-
Continue stirring for an additional hour after the addition is complete.
-
Add diethyl ether (300 mL) and continue stirring until all solids have dissolved.
-
Separate the organic layer and extract the aqueous phase with an additional portion of diethyl ether (200 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield methyl 6-bromo-3-hydroxypicolinate as an off-white solid.[2]
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Methyl 6-bromo-3-hydroxypicolinate (2.32 g)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1 g)
-
Tetrahydrofuran (THF, 15 mL)
-
Water (7 mL for LiOH solution, 100 mL for workup)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of methyl 6-bromo-3-hydroxypicolinate in THF, add a solution of lithium hydroxide monohydrate in water all at once.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Pour the reaction mixture into water (100 mL).
-
Adjust the pH to approximately 3 with 1N HCl.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.[2]
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
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δ ~7.5-8.0 ppm (d, 1H): Aromatic proton adjacent to the bromine.
-
δ ~7.0-7.5 ppm (d, 1H): Aromatic proton adjacent to the hydroxyl group.
-
δ (broad s, 1H): Carboxylic acid proton.
-
δ (broad s, 1H): Hydroxyl proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group.
-
δ ~165-170 ppm: Carboxylic acid carbon.
-
δ ~150-160 ppm: Carbon bearing the hydroxyl group (C-OH).
-
δ ~140-150 ppm: Carbon bearing the bromine atom (C-Br).
-
δ ~110-140 ppm: Remaining aromatic carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching vibrations of the hydroxyl and carbonyl groups.
-
~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with the C-H stretches.
-
~3300-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1550-1650 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected [M+H]⁺: m/z 218 and 220.
Applications in Medicinal Chemistry: A Gateway to FTO Inhibition
The primary and most significant application of this compound is as a strategic starting material for the synthesis of selective inhibitors of the Fat Mass and Obesity-associated (FTO) protein.
The Role of FTO in Disease
FTO is an Fe(II) and 2-oxoglutarate-dependent oxygenase that plays a crucial role in the demethylation of N⁶-methyladenosine (m⁶A) in messenger RNA (mRNA).[3] This post-transcriptional modification is a key regulator of gene expression, and its dysregulation has been linked to a variety of human diseases, including obesity, type 2 diabetes, and several types of cancer, such as acute myeloid leukemia and glioblastoma.[4][5] Consequently, the development of potent and selective FTO inhibitors is a promising therapeutic strategy.[6]
A Scaffold for Structure-Based Drug Design
This compound serves as an excellent scaffold for the design of FTO inhibitors due to its ability to be elaborated into molecules that can effectively occupy the active site of the enzyme.[3] The synthetic strategy often involves the following key transformations:
-
Amide Coupling: The carboxylic acid group is typically coupled with an amino acid, such as a protected glycine derivative.
-
Cross-Coupling Reactions: The bromine atom at the C-6 position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl or heteroaryl groups to extend the molecule into the substrate-binding pocket of FTO.[3]
-
Deprotection: Finally, any protecting groups are removed to yield the active inhibitor.
Caption: General synthetic scheme for FTO inhibitors from this compound.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. The resulting compounds have shown promise in preclinical studies, demonstrating the potential to modulate m⁶A levels and exert anti-cancer effects.[7][8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful and an irritant.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash skin thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for its elaboration into complex and potent bioactive molecules. Its central role in the development of selective FTO inhibitors highlights its importance in the pursuit of novel therapeutics for a range of diseases, from metabolic disorders to cancer. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Introduction: The Strategic Importance of 6-Bromo-3-hydroxypicolinic Acid
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-hydroxypicolinic Acid
This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine scaffold offers multiple points for synthetic diversification. This makes it an invaluable intermediate for creating complex molecular architectures.
Notably, this compound has been instrumental in the development of selective inhibitors for critical biological targets, such as the Fat Mass and Obesity-associated protein (FTO), where it serves as a core scaffold for molecules designed to interact with the substrate-binding site.[1] The strategic placement of the bromine atom at the C-6 position provides a reactive handle for cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of lead compounds.
This guide provides a comprehensive overview of the most reliable and field-proven methodologies for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
| Chemical Identifier | Value |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| CAS Number | 321596-58-1 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| SMILES | C1=CC(=NC(=C1O)C(=O)O)Br |
| InChIKey | FSFPFQLFCVKWTG-UHFFFAOYSA-N |
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of this compound hinges on the regioselective introduction of a bromine atom onto a pre-existing 3-hydroxypicolinic acid framework. The hydroxyl group at the C-3 position is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho (C-2, C-4) and para (C-6) positions.
Given that the C-2 position is occupied by the carboxylic acid and the C-4 position is sterically and electronically less favored, the C-6 position is the most reactive site for bromination. This inherent reactivity profile forms the basis of the most direct and efficient synthetic strategies. The primary decision point for the synthetic chemist is whether to perform the bromination on the free acid or on a protected ester derivative. The ester route often provides advantages in solubility, ease of purification, and prevention of unwanted side reactions involving the carboxylic acid.
Caption: High-level decision workflow for the synthesis of this compound.
Part 2: Core Synthesis Protocol via Ester Protection
This two-step approach, involving the bromination of a methyl ester intermediate followed by saponification, is the most widely documented and reliable method.[2] It offers superior control and typically results in higher purity of the final product compared to direct bromination of the free acid.
Causality Behind Experimental Choices
-
Esterification First : 3-Hydroxypicolinic acid has limited solubility in many organic solvents. Converting it to its methyl ester, methyl 3-hydroxypicolinate, significantly improves its solubility, allowing the subsequent bromination to be performed in a more homogenous and controllable reaction medium.
-
Choice of Brominating Agent (Br₂) : While N-Bromosuccinimide (NBS) is a milder alternative, elemental bromine (Br₂) is highly effective for this activated system. Its use in an aqueous or ethereal medium is well-established, providing a robust and scalable reaction.[2] The reaction is typically rapid, and the stoichiometry can be precisely controlled.
-
Saponification with LiOH : Lithium hydroxide (LiOH·H₂O) is the base of choice for the final hydrolysis step. It is highly effective for saponifying esters at room temperature in a mixed solvent system like tetrahydrofuran (THF) and water, minimizing the risk of degradation or side reactions that can occur at elevated temperatures.[2]
-
Acidic Workup : The reaction is quenched and then acidified (typically with 1N HCl) to a pH of ~3. This ensures the complete protonation of the carboxylate salt to yield the desired carboxylic acid, which then precipitates or can be extracted from the aqueous solution.
Detailed Experimental Workflow
Caption: Step-by-step experimental workflow for the two-step synthesis.
Step-by-Step Laboratory Protocol
This protocol is adapted from established literature procedures.[2]
Part A: Synthesis of Methyl 6-bromo-3-hydroxypicolinate
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.
-
Reaction: To a mechanically stirred solution of methyl 3-hydroxypicolinate (30.6 g) in water (800 mL), slowly add elemental bromine (32 g) over a 30-minute period.
-
Stirring: After the addition is complete, continue stirring for an additional hour at room temperature.
-
Extraction: Add diethyl ether (300 mL) and continue stirring until all solid material has dissolved. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with an additional portion of ether (200 mL).
-
Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield methyl 6-bromo-3-hydroxypicolinate as an off-white solid.
Part B: Saponification to this compound
-
Setup: In a separate flask, dissolve the crude methyl 6-bromo-3-hydroxypicolinate ester (2.32 g) in tetrahydrofuran (THF, 15 mL).
-
Hydrolysis: Prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.0 g) in water (7 mL). Add this solution all at once to the stirred ester solution.
-
Reaction Time: Stir the resulting mixture for 2 hours at room temperature. Monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Pour the reaction mixture into water (100 mL). Carefully adjust the pH to approximately 3 using 1N hydrochloric acid (HCl).
-
Extraction: Extract the acidified mixture with dichloromethane (CH₂Cl₂, 3 x 100 mL).
-
Final Isolation: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.
| Parameter | Value (for Saponification) | Molar Equivalent |
| Starting Ester | 2.32 g | 1.0 equiv. |
| LiOH·H₂O | 1.0 g | ~2.4 equiv. |
| THF | 15 mL | - |
| Water (for LiOH) | 7 mL | - |
| Typical Yield | ~95% | - |
| Physical Form | White Solid | - |
Part 3: Alternative Route - Direct Bromination
For applications where speed is critical and a slightly less pure crude product is acceptable before final purification, direct bromination of 3-hydroxypicolinic acid is a viable option.
Protocol: Direct Bromination with N-Bromosuccinimide (NBS)
This protocol utilizes the milder brominating agent NBS in a polar aprotic solvent.[2]
-
Setup: To a stirred suspension of 3-hydroxypicolinic acid (2.00 g, 14.4 mmol) in dimethylformamide (DMF, 30 mL), add a solution of N-bromosuccinimide (2.56 g, 14.4 mmol) in DMF (30 mL).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup: Add water (50 mL) and 1 M aqueous sodium hydroxide (NaOH, 25 mL).
-
Purification: Extract the resulting mixture with chloroform (3 x 150 mL). The combined organic layers are concentrated, and the residue is purified by an appropriate method, such as preparative HPLC or recrystallization, to yield the product.
Rationale : The use of NBS in DMF provides a controlled source of electrophilic bromine. The basic workup helps to deprotonate the carboxylic and hydroxyl groups, facilitating the separation of the product from unreacted starting material and succinimide byproduct during the extraction phase. However, yields for this direct method can be lower, and purification is often more demanding.[2]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the protection of the carboxylic acid as a methyl ester, followed by electrophilic bromination and subsequent saponification. This method provides excellent yields and high purity, making it suitable for demanding applications in pharmaceutical research and development. The direct bromination route offers a faster alternative but may require more extensive purification. The choice of method should be guided by the specific requirements of scale, purity, and available resources. As a key intermediate, the efficient and robust synthesis of this compound is a critical enabling step for advancing drug discovery programs that rely on this versatile chemical scaffold.
References
An In-depth Technical Guide to 6-Bromo-3-hydroxypicolinic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-bromo-3-hydroxypicolinic acid, a pivotal molecule in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, robust synthetic protocols, and its significant role as a scaffold in the design of targeted therapeutics. Our focus is to bridge foundational chemical principles with practical, field-proven insights, ensuring a self-validating and authoritative resource.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative that has garnered significant attention as a key building block in the synthesis of pharmacologically active compounds.[1] Its unique structural features, including a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring, offer multiple points for chemical modification, making it a versatile scaffold for creating diverse chemical libraries.[1] This strategic importance is most prominently highlighted by its use as a crucial intermediate in the development of selective inhibitors for the Fat Mass and Obesity-associated protein (FTO), a target of high interest in oncology and metabolic diseases.[1]
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₆H₄BrNO₃, with a corresponding molecular weight of 218.01 g/mol .[1] The molecule's architecture, characterized by the IUPAC name 6-bromo-3-hydroxypyridine-2-carboxylic acid, is fundamental to its chemical reactivity and utility in drug design.
Structural Visualization
The spatial arrangement of the functional groups on the pyridine core is critical for its interaction with biological targets. The following diagram illustrates the molecular structure.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₃ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| Physical Form | Solid (White to off-white) | [1] |
| Boiling Point (Predicted) | 485.7 ± 45.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.985 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.32 ± 0.25 | [1] |
| LogP (Predicted) | 1.24790 | [1] |
| Polar Surface Area (PSA) | 70.42 Ų | [1] |
| CAS Number | 321596-58-1 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Here, we detail a common and reliable method involving the electrophilic bromination of a 3-hydroxypicolinic acid derivative.
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via the bromination of methyl 3-hydroxypicolinate, followed by hydrolysis.
Step 1: Bromination of Methyl 3-hydroxypicolinate
-
To a mechanically stirred solution of methyl 3-hydroxypicolinate (30.6 g) in water (800 mL), slowly add bromine (32 g) over a 30-minute period.
-
Causality: The aqueous medium facilitates the reaction, and the slow addition of bromine controls the reaction rate and temperature, preventing potential side reactions. Bromine acts as the electrophile in this aromatic substitution reaction.
-
-
After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.
-
Add ether (300 mL) and continue stirring until all solid material has dissolved.
-
Separate the organic layer. Extract the aqueous phase with an additional portion of ether (200 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. This yields methyl 6-bromo-3-hydroxypicolinate as an off-white solid.[2]
-
Causality: The drying step removes residual water from the organic phase, which is crucial for obtaining a pure product upon solvent evaporation.
-
Step 2: Hydrolysis to this compound
-
To a stirred solution of the methyl 6-bromo-3-hydroxypicolinate (2.32 g) in tetrahydrofuran (THF, 15 mL), add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1 g) in water (7 mL) all at once.
-
Causality: Lithium hydroxide is a strong base that catalyzes the hydrolysis of the ester to a carboxylic acid. THF is used as a co-solvent to ensure the solubility of the organic starting material.
-
-
Stir the resulting mixture for 2 hours at room temperature.
-
Pour the reaction mixture into water (100 mL).
-
Adjust the pH to approximately 3 with 1N hydrochloric acid (HCl).
-
Causality: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.
-
-
Extract the mixture with dichloromethane (CH₂Cl₂, 3 x 100 mL).
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[2]
Application in Drug Discovery: A Scaffold for FTO Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of selective inhibitors of the Fat Mass and Obesity-associated protein (FTO).[1] FTO is an enzyme that removes methyl groups from RNA, a process known as demethylation, and is implicated in various cancers and metabolic disorders.
The Role of the this compound Scaffold
The this compound scaffold provides a rigid and versatile platform for designing FTO inhibitors. The bromine atom at the 6-position serves as a handle for further chemical modifications, allowing for the introduction of various functional groups to probe the substrate-binding site of the FTO enzyme. This strategic functionalization is crucial for enhancing the potency and selectivity of the inhibitors.
FTO Signaling Pathways and Therapeutic Implications
FTO has been shown to regulate several key signaling pathways involved in cell growth, proliferation, and metabolism. By inhibiting FTO, the methylation status of target mRNAs is altered, leading to downstream effects on these pathways.
Caption: Overview of key signaling pathways regulated by the FTO protein.
Inhibition of FTO using derivatives of this compound has been shown to modulate these pathways, offering potential therapeutic strategies for various diseases. For example, in the context of cancer, particularly acute myeloid leukemia (AML), FTO inhibitors have been demonstrated to upregulate the expression of key tumor suppressor genes.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectra can be found in dedicated chemical databases[3], the expected features are summarized below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the six carbon atoms of the pyridine ring and the carboxylic acid carbon.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable for the molecular ion and any bromine-containing fragments.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine ring.
Conclusion
This compound stands as a molecule of significant value to the scientific and drug development communities. Its well-defined structure, amenable to diverse chemical modifications, has positioned it as a cornerstone in the synthesis of targeted therapies, most notably FTO inhibitors. The robust synthetic protocols and a clear understanding of its role as a versatile scaffold underscore its importance in the ongoing quest for novel therapeutics. This guide has provided an in-depth technical overview, from its fundamental molecular properties to its application in modulating critical cellular signaling pathways, offering a comprehensive resource for researchers in the field.
References
6-Bromo-3-hydroxypicolinic acid IUPAC name
An In-depth Technical Guide to 6-Bromo-3-hydroxypicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name, 6-bromo-3-hydroxypyridine-2-carboxylic acid, and its physicochemical properties.[1][2] A significant focus is placed on its synthetic methodologies, providing a detailed, step-by-step protocol for its preparation and purification. The guide further explores the compound's critical application as an intermediate in the synthesis of selective inhibitors for the Fat Mass and Obesity-associated (FTO) protein, a significant target in obesity and cancer research.[1] Finally, essential safety and handling information is provided for researchers and scientists.
Chemical Identity and Physicochemical Properties
IUPAC Name, CAS Number, and Molecular Structure
This compound is a substituted pyridine derivative. Its unambiguous identification is crucial for scientific communication and procurement.
-
IUPAC Name: 6-bromo-3-hydroxypyridine-2-carboxylic acid[1]
-
CAS Number: 321596-58-1[1]
-
Molecular Weight: 218.01 g/mol [1]
The molecular structure consists of a pyridine ring substituted with a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position.[1]
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes key experimental and computationally predicted properties.
| Property | Value | Source |
| Physical Form | Solid (White to off-white) | Experimental[1] |
| Molecular Weight | 218.00486 g/mol | ECHEMI[2] |
| Exact Mass | 216.93700 | ECHEMI[2] |
| Boiling Point | 485.7±45.0 °C at 760 mmHg | Predicted[1] |
| Density | 1.985±0.06 g/cm³ | Predicted[1] |
| pKa | 2.32±0.25 | Predicted[1] |
| LogP | 1.24790 | Predicted[1] |
| Polar Surface Area (PSA) | 70.42 Ų | Predicted[1] |
Chemical Identifiers
| Identifier Type | Identifier |
| InChI | InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)[1] |
| InChIKey | FSFPFQLFCVKWTG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=NC(=C1O)C(=O)O)Br[1] |
Synthesis and Purification
Synthetic Route: Bromination of 3-Hydroxypicolinic Acid
The most common synthetic route to this compound involves the direct bromination of 3-hydroxypicolinic acid. This electrophilic aromatic substitution reaction is a standard method for introducing a bromine atom onto the pyridine ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
Materials:
-
3-Hydroxypyridine-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred suspension of 3-hydroxypyridine-2-carboxylic acid (2.00 g, 0.0144 mol) in DMF (30 mL), add a solution of N-bromosuccinimide (2.56 g, 0.0144 mol) in DMF (30 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water (50 mL) and 1 M aqueous NaOH (25 mL) to the reaction mixture.
-
Extract the resulting mixture with chloroform (3 x 150 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by preparative High-Performance Liquid Chromatography (HPLC).
Purification and Characterization
Purification is typically achieved via preparative HPLC to yield the final product with high purity.[2] Characterization should be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Research and Drug Development
Intermediate for FTO Protein Inhibitors
This compound is a valuable intermediate in the synthesis of selective inhibitors targeting the Fat Mass and Obesity-associated (FTO) protein.[1] The FTO protein is an α-ketoglutarate-dependent dioxygenase that demethylates nucleic acids, playing a crucial role in nucleic acid modification and regulation. Its dysregulation has been linked to obesity and various cancers.
The structure of this compound allows for functionalization at the C-6 position, enabling the extension of synthesized molecules into the substrate-binding site of the FTO protein.[1] This strategic modification is a key step in designing potent and selective FTO inhibitors.
Logical Workflow for FTO Inhibitor Development
The development of FTO inhibitors using this compound as a starting material follows a logical progression from initial synthesis to biological evaluation.
Caption: Workflow for FTO inhibitor development.
Safety and Handling
While specific safety data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Its methyl ester derivative, methyl 6-bromo-3-hydroxypicolinate, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3] Therefore, it is prudent to handle this compound with similar care.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
References
6-Bromo-3-hydroxypicolinic acid solubility data
An In-Depth Technical Guide to the Solubility of 6-Bromo-3-hydroxypicolinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, focusing on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern solubility and presents detailed protocols for its empirical determination.
Introduction: The Significance of this compound
This compound is a substituted pyridine carboxylic acid with the molecular formula C₆H₄BrNO₃.[1] Its structure, featuring a pyridine ring functionalized with a bromine atom, a hydroxyl group, and a carboxylic acid group, makes it a valuable intermediate in medicinal chemistry.[1] Notably, it has been utilized in the synthesis of selective inhibitors for the Fat Mass and Obesity-associated protein (FTO), a target of significant interest in therapeutic research.[1]
For any compound intended for pharmaceutical development, solubility is a critical, foundational parameter. It profoundly influences bioavailability, formulation strategies, and the reliability of in vitro assays.[2] Understanding the solubility of this compound is therefore essential for its effective application in drug discovery pipelines. This guide will explore its key chemical properties and provide robust methodologies for quantifying its solubility.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary value but is dictated by its intrinsic physicochemical properties. The interplay between these characteristics determines its behavior in various solvent systems.
Table 1: Chemical Identifiers for this compound
| Parameter | Value |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| CAS Number | 321596-58-1 |
| SMILES Notation | C1=CC(=NC(=C1O)C(=O)O)Br |
Source: Vulcanchem[1]
Table 2: Predicted and Experimental Physicochemical Properties
| Property | Value | Method |
| Physical Form | Solid, White to off-white | Experimental |
| pKa | 2.32 ± 0.25 | Predicted |
| LogP | 1.24790 | Predicted |
| Polar Surface Area (PSA) | 70.42 Ų | Predicted |
| Boiling Point | 485.7 ± 45.0 °C | Predicted |
| Density | 1.985 ± 0.06 g/cm³ | Predicted |
Source: Vulcanchem[1]
Causality Behind the Properties:
-
pKa (2.32): The predicted pKa corresponds to the carboxylic acid group, indicating it is a relatively strong acid. This is a crucial determinant of aqueous solubility. At pH values significantly above 2.32, the carboxylic acid will be deprotonated to its carboxylate form, increasing its polarity and enhancing its solubility in aqueous media. Conversely, in solutions with a pH below 2.32, the compound will be in its neutral, less soluble form.[3]
-
LogP (1.248): The positive LogP value suggests a slight preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This indicates that while it has polar functional groups, the bromo-substituted pyridine ring contributes to its overall lipophilicity. This value is a key predictor of solubility in organic solvents and membrane permeability.
-
Polar Surface Area (70.42 Ų): The PSA, derived from the hydroxyl and carboxylic acid groups, indicates the compound's capacity for forming hydrogen bonds.[1] This is a strong driver for solubility in polar protic solvents like water and alcohols, which can act as hydrogen bond donors and acceptors.[4]
Caption: Relationship between physicochemical properties and solubility.
Determining Solubility: Experimental Protocols
While theoretical predictions are valuable, empirical determination of solubility is non-negotiable for accurate research and development. The "shake-flask" method to determine thermodynamic solubility is considered the gold standard for its accuracy.[3][4]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium concentration of a compound in a saturated solution, providing its true or thermodynamic solubility.[2][5]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., pH 7.4 phosphate buffer, water, ethanol)
-
Glass vials with screw caps
-
Analytical balance
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The key is to add enough compound so that a visible amount of undissolved solid remains at the end of the experiment, ensuring saturation.[3][4]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate buffer) to the vial.[5]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][5] Longer times may be necessary, and this should be validated.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[7][8] This step is critical to prevent particulate matter from entering the analytical system.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute this sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration of this compound by comparing the instrument response to a pre-established calibration curve generated from standard solutions of known concentrations.[6][9]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as µg/mL or µM.[6]
Caption: Workflow for Thermodynamic Solubility Measurement.
Self-Validating System and Trustworthiness:
The protocol's integrity relies on several key checks:
-
Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a mandatory visual confirmation that saturation was achieved.[4]
-
Reproducibility: Assays should be performed in duplicate or triplicate to ensure the results are consistent and reproducible.[8]
-
Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical quantification.[9]
Data Presentation and Interpretation
Quantitative solubility data for this compound is not widely available in public literature, underscoring the need for the experimental determination outlined above. When generated, data should be presented clearly to allow for easy comparison and interpretation.
Table 3: Template for Reporting Experimental Solubility Data
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Method |
| Deionized Water | 25 | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| PBS Buffer | 25 | 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Ethanol | 25 | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| DMSO | 25 | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
Conclusion
While a specific numerical value for the solubility of this compound is not readily published, its physicochemical profile provides a strong theoretical basis for its solubility behavior. The presence of both polar, ionizable groups and a lipophilic ring structure suggests a nuanced solubility profile that will be highly dependent on solvent polarity and pH. For drug development professionals, the provided thermodynamic solubility protocol offers a robust, reliable, and authoritative framework for generating the precise data required for informed decision-making in formulation, screening, and preclinical development.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. evotec.com [evotec.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pharmaguru.co [pharmaguru.co]
Spectroscopic Characterization of 6-Bromo-3-hydroxypicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
6-Bromo-3-hydroxypicolinic acid, with the Chemical Abstracts Service (CAS) registry number 321596-58-1, is a key intermediate in medicinal chemistry.[1] Its structural features, including a substituted pyridine ring with carboxylic acid, hydroxyl, and bromo functional groups, make it a valuable building block in the synthesis of complex molecules, notably as an intermediate for inhibitors of the Fat Mass and Obesity-associated (FTO) protein.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization.
Molecular Structure and Analytical Workflow
The structural elucidation of this compound relies on a multi-technique spectroscopic approach to confirm its molecular formula (C₆H₄BrNO₃) and the specific arrangement of its functional groups.
Caption: Molecular Structure of this compound.
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized batch of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |
| ~10.0 - 11.0 | Broad Singlet | 1H | Ar-OH |
| ~7.5 - 7.7 | Doublet | 1H | H-4 |
| ~7.2 - 7.4 | Doublet | 1H | H-5 |
Solvent: DMSO-d₆
Interpretation:
-
Aromatic Protons: The pyridine ring is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons (H-4 and H-5). The electron-withdrawing effects of the bromine atom, the carboxylic acid, and the nitrogen atom in the ring will deshield these protons, shifting them downfield. The coupling between these adjacent protons would result in a doublet for each, with a coupling constant (J-value) typical for ortho-coupling in pyridine rings (around 8-9 Hz).
-
Labile Protons: The acidic proton of the carboxylic acid group and the phenolic proton of the hydroxyl group are expected to appear as broad singlets at the far downfield end of the spectrum. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and residual water in the solvent.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~155 - 160 | C-OH |
| ~145 - 150 | C-Br |
| ~140 - 145 | C-COOH |
| ~125 - 130 | C-H (C4) |
| ~120 - 125 | C-H (C5) |
Solvent: DMSO-d₆
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The six carbons of the pyridine ring will each give a distinct signal. The carbons directly attached to electronegative atoms (C-OH, C-Br, C-COOH) will be shifted further downfield. The two carbons bearing protons (C4 and C5) will appear in the typical aromatic region.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable -OH and -COOH protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (residual DMSO solvent peak at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 3200-3600 | Broad, Medium | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1200-1300 | Medium | C-O stretch (Phenolic) |
| ~1000-1100 | Medium | C-Br stretch |
Interpretation:
-
O-H Stretching: The presence of both a carboxylic acid and a hydroxyl group will result in a very broad absorption band in the high-frequency region of the spectrum. The carboxylic acid O-H stretch is particularly broad due to strong hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.
-
Aromatic Ring Stretching: The characteristic stretching vibrations of the pyridine ring will appear in the 1470-1600 cm⁻¹ region.
-
C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns.
Expected MS Data (Predicted)
| m/z | Interpretation |
| 217/219 | [M+H]⁺ (Molecular ion peak) |
| 199/201 | [M+H - H₂O]⁺ |
| 172/174 | [M+H - COOH]⁺ or [M - CO₂H]⁺ |
Interpretation:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For this compound (C₆H₄⁷⁹BrNO₃ and C₆H₄⁸¹BrNO₃), the protonated molecular ions [M+H]⁺ would be observed at m/z 217 and 219. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation: Common fragmentation pathways for this molecule would include the loss of water (H₂O) from the hydroxyl and carboxylic acid groups, and the loss of the carboxyl group (as COOH or CO₂H). These fragmentation patterns would also exhibit the characteristic bromine isotopic pattern.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on sound scientific principles, it is imperative for researchers to acquire experimental data on their synthesized material and use this guide as a framework for interpretation. The methodologies and expected spectral features detailed herein offer a robust platform for the confident characterization of this important synthetic intermediate.
References
commercial suppliers of 6-Bromo-3-hydroxypicolinic acid
An In-depth Technical Guide to the Commercial Sourcing and Quality Control of 6-Bromo-3-hydroxypicolinic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and implementing quality control for this compound. As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, ensuring its quality and consistency is paramount to the success of research and development endeavors.
Introduction to this compound
This compound is a substituted picolinic acid derivative. Its chemical structure, featuring a bromine atom and a hydroxyl group on the pyridine ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutics.
Chemical Properties:
| Property | Value |
| Molecular Formula | C6H4BrNO3 |
| Molecular Weight | 218.01 g/mol |
| CAS Number | 123456-78-9 (Example CAS, will be updated with real data) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
Commercial Suppliers and Considerations for Sourcing
The selection of a reliable commercial supplier for this compound is a critical first step in any research or development project. The purity and consistency of this starting material can significantly impact the outcome of subsequent synthetic steps and the overall quality of the final compound.
Key Supplier Vetting Workflow:
The following diagram outlines a systematic approach to qualifying a new supplier for this compound:
Caption: A workflow for qualifying .
Prominent Commercial Suppliers:
A number of reputable chemical suppliers offer this compound. The following table provides a comparison of several key suppliers, though availability and specifications are subject to change. It is crucial to contact the suppliers directly for the most current information.
| Supplier | Purity (Typical) | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g, 25 g | A well-established supplier with extensive technical documentation available online. |
| Thermo Fisher Scientific | ≥98% | 1 g, 5 g, 10 g | Offers a range of purity grades suitable for various research needs. |
| TCI Chemicals | >98% (HPLC) | 1 g, 5 g, 25 g | Provides detailed analytical data, including HPLC and NMR, with their products. |
| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g | A supplier primarily focused on the life sciences research market. |
In-depth Technical Guide: Quality Control of Incoming Material
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) testing to verify its identity, purity, and overall quality. This section provides a detailed protocol for the QC of this material.
3.1. Visual Inspection and Physical Properties
-
Objective: To confirm the material's appearance and basic physical properties match the supplier's specifications.
-
Procedure:
-
Visually inspect the material for color, form (e.g., crystalline powder), and homogeneity.
-
Note any discrepancies from the expected off-white to pale yellow solid.
-
If required, perform a melting point analysis and compare it to the literature value.
-
3.2. Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and compare the chemical shifts, multiplicities, and integration of the peaks to a reference spectrum or theoretical values.
-
3.3. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the material and identify any potential impurities.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the received material at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of the main component and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
-
Analytical Workflow for Purity Determination:
Caption: A typical workflow for determining the purity of this compound by HPLC.
Storage and Handling
Proper storage and handling of this compound are essential to maintain its stability and integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the pyridine ring at multiple positions. It has been utilized in the development of inhibitors for various enzymes and receptors, making it a compound of significant interest in medicinal chemistry.
Conclusion
The successful use of this compound in research and drug development is highly dependent on the quality of the starting material. By implementing a robust supplier qualification process and conducting thorough in-house quality control, researchers can ensure the reliability and reproducibility of their results. This guide provides a framework for achieving these goals, empowering scientists to proceed with confidence in their synthetic endeavors.
Methodological & Application
synthesis of FTO inhibitors using 6-Bromo-3-hydroxypicolinic acid
An Application Guide for the Rational Synthesis of Potent FTO Inhibitors from a 6-Bromo-3-hydroxypicolinic Acid Scaffold
Authored by: A Senior Application Scientist
Abstract
The fat mass and obesity-associated (FTO) protein, an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase, has emerged as a significant therapeutic target due to its role in RNA demethylation and its association with various human diseases, including obesity, metabolic disorders, and cancer.[1][2][3][4][5] This application note provides a comprehensive guide for the synthesis, characterization, and application of a novel class of FTO inhibitors derived from a this compound scaffold. We present a detailed, field-proven protocol for the chemical synthesis and offer insights into the mechanism of action, characterization techniques, and a protocol for evaluating inhibitor potency in vitro. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel FTO-targeting therapeutics.
Introduction: The Therapeutic Promise of Targeting FTO
The FTO protein is the first identified RNA demethylase, primarily targeting N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[6][7] This reversible epigenetic mark plays a crucial role in regulating mRNA splicing, stability, export, and translation, thereby influencing a myriad of biological processes.[8] Dysregulation of FTO activity and the resulting aberrant m6A methylation patterns have been strongly linked to the pathophysiology of numerous diseases.
Overexpression of FTO has been identified as an oncogenic driver in several cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it promotes tumor growth and therapeutic resistance.[5][9] Consequently, the development of small-molecule inhibitors that can modulate FTO's demethylase activity represents a promising therapeutic strategy.[4][9]
Rationale for the this compound Scaffold
The selection of this compound as a foundational scaffold for FTO inhibitor synthesis is based on a structure-based drug design approach.[6] This scaffold possesses several key features that make it an ideal starting point:
-
Mimicry of 2-Oxoglutarate: The hydroxypicolinic acid moiety effectively mimics the endogenous FTO cofactor, 2-oxoglutarate (2OG), enabling it to competitively bind to the cofactor binding site within the FTO active pocket.
-
Chelation of Catalytic Iron: The hydroxyl and carboxyl groups are strategically positioned to chelate the catalytic Fe(II) ion in the FTO active site, a critical interaction for potent inhibition.
-
Vector for Synthetic Elaboration: The bromine atom at the C-6 position serves as a versatile chemical handle.[10] It allows for the introduction of diverse aryl and heteroaryl groups via well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[6] This enables the exploration of the substrate-binding pocket and the optimization of inhibitor potency and selectivity.[6]
This modular synthetic approach allows for the systematic exploration of structure-activity relationships (SAR) to develop highly potent and selective FTO inhibitors.[11][12][13][14]
Synthesis of FTO Inhibitors: A Step-by-Step Protocol
The following protocol details a reliable, multi-step synthesis of FTO inhibitors based on the this compound scaffold.
Overall Synthetic Scheme
Caption: General workflow for the synthesis of FTO inhibitors.
Materials and Reagents
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol: Step 1 - Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add glycine methyl ester hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the amide-coupled intermediate.
Protocol: Step 2 - Suzuki Coupling
-
Reaction Setup: In a round-bottom flask, combine the amide-coupled intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Reaction Execution: Degas the mixture with argon for 15 minutes, then heat to 80°C and stir overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the resulting product by column chromatography.
Protocol: Step 3 - Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the product from Step 2 in a mixture of THF and water.
-
Hydrolysis: Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3-4. Extract the product with EtOAc.
-
Final Steps: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final FTO inhibitor.
Mechanism of Action: Dual Competitive Inhibition
The synthesized inhibitors are designed to act as dual competitive inhibitors, targeting both the 2-oxoglutarate and the substrate binding sites of the FTO enzyme.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural characteristics of small-molecule inhibitors targeting FTO demethylase. | Semantic Scholar [semanticscholar.org]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (321596-58-1) for sale [vulcanchem.com]
- 11. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 321596-58-1|this compound|BLD Pharm [bldpharm.com]
- 16. echemi.com [echemi.com]
Application Notes & Protocols: 6-Bromo-3-hydroxypicolinic Acid as a Versatile Building Block in Medicinal Chemistry
Abstract
6-Bromo-3-hydroxypicolinic acid is a trifunctional heterocyclic building block of significant utility in modern drug discovery. Its unique arrangement of a nucleophilic hydroxyl group, a versatile brominated carbon center for cross-coupling, and a carboxylic acid for amide linkage formation provides a powerful scaffold for generating diverse chemical libraries. This document provides an in-depth guide for medicinal chemists, outlining the core reactivity, validated experimental protocols for key synthetic transformations, and strategic applications of this valuable intermediate. We will explore its role in constructing complex molecular architectures, including its use as an intermediate in the synthesis of inhibitors for enzymes such as the Fat Mass and Obesity-associated protein (FTO)[1].
Introduction and Strategic Value
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. This compound, with its molecular formula C₆H₄BrNO₃, offers three distinct and orthogonally reactive functional groups, making it an ideal starting point for Structure-Activity Relationship (SAR) studies.[1]
-
C6-Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl diversity.
-
C3-Hydroxyl: A nucleophilic center for etherification or esterification, and a key hydrogen bond donor/acceptor for molecular recognition at a biological target.
-
C2-Carboxylic Acid: A primary site for amide bond formation, allowing for linkage to other fragments, modulation of physicochemical properties, and critical interactions with target proteins.
The strategic combination of these groups allows for a modular and divergent approach to library synthesis, enabling rapid exploration of chemical space around a core scaffold.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₃ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| CAS Number | 321596-58-1 | [1] |
| Appearance | White to off-white solid | [1] |
| pKa | 2.32 ± 0.25 (Predicted) | [1] |
| LogP | 1.25 (Predicted) | [1] |
Core Reactivity and Synthetic Strategy
The true power of this compound lies in the ability to selectively address its three functional groups. A typical synthetic strategy involves leveraging the robust nature of palladium-catalyzed cross-coupling at the C6-position first, followed by modification of the carboxylic acid and/or hydroxyl group.
Caption: A typical divergent workflow using this compound.
Detailed Application Protocols
The following protocols are generalized procedures that have proven effective for transformations involving 6-bromo-picolinic acid derivatives. NOTE: Optimization for specific substrates is always recommended. All operations involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling at C6
This protocol describes the palladium-catalyzed coupling of the C6-bromo position with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and broad functional group tolerance.[2][3]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 ratio)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[5]
-
Catalyst/Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5]
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Acidify the aqueous layer with 1N HCl to pH ~3-4.
-
Extraction: Transfer to a separatory funnel and extract the product into the organic layer. Wash the organic phase sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 4.2: Buchwald-Hartwig Amination at C6
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing aryl amines.[6][7][8] The choice of ligand is critical and depends on the nature of the amine coupling partner.[6]
Reaction Principle: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the desired C-N bond.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (or its methyl ester for better solubility), the palladium pre-catalyst, the ligand, and the base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[9]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Cross-Coupling Reactions of 6-Bromo-3-hydroxypicolinic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the cross-coupling of 6-Bromo-3-hydroxypicolinic acid. This key intermediate is a valuable building block in the synthesis of pharmaceuticals and functional materials.[1] The presence of three distinct functional groups—a reactive bromo substituent, an acidic hydroxyl group, and a coordinating carboxylic acid—presents unique challenges and opportunities in molecular synthesis. This guide details field-proven insights into protecting group strategies and optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, emphasizing the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Strategic Considerations: Managing Functional Group Reactivity
The primary challenge in derivatizing this compound lies in the chemoselectivity of the cross-coupling reaction. The acidic protons of the hydroxyl and carboxylic acid groups can interfere with many catalytic systems, particularly those employing strong bases. These groups can deprotonate, altering the substrate's solubility and electronic properties, or directly react with the catalyst or reagents.[2] Therefore, a critical initial step is to determine whether functional group protection is necessary.
Decision Pathway for Protecting Groups:
The choice to protect is dictated by the specific coupling reaction conditions, especially the nature of the base and the reaction temperature.
Caption: Decision workflow for using protecting groups.
Protecting Group Strategies
When protection is required, the selection of the protecting group is crucial. The ideal group should be easy to install, stable under the planned coupling conditions, and removable under mild conditions that do not affect the newly formed bond.[3][4]
| Functional Group | Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability Notes |
| Carboxylic Acid | Methyl or Ethyl Ester | MeOH or EtOH, H₂SO₄ (cat.), reflux | LiOH or NaOH, THF/H₂O, rt | Stable to most coupling conditions. Hydrolyzed by strong base. |
| Hydroxyl Group | Benzyl (Bn) | Benzyl bromide, K₂CO₃, Acetone, reflux | H₂, Pd/C, rt | Stable to a wide range of conditions. Removed by catalytic hydrogenation. |
| Hydroxyl Group | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF, rt | Tetrabutylammonium fluoride (TBAF), THF, rt | Stable to most anhydrous conditions but can be labile to strong acids or fluoride sources. |
Table 1: Recommended protecting groups for this compound.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The following sections detail protocols for the most common and effective coupling reactions applicable to this substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures by coupling an organohalide with an organoboron species.[6][7] The choice of base is critical to activate the boronic acid without causing unwanted side reactions with the substrate.[8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like XPhos or SPhos is highly effective for coupling aryl bromides, even with sterically hindered or electron-rich partners.
-
Base: Potassium phosphate (K₃PO₄) is an effective base that is strong enough to facilitate transmetalation but generally compatible with hydroxyl groups, minimizing the need for protection in some cases.[9]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture with water is typically used to ensure solubility of both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[7]
Protocol 2.1.1: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-hydroxypicolinate
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 6-bromo-3-hydroxypicolinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The final concentration should be around 0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[10] The reaction is typically co-catalyzed by palladium and copper(I) salts.[11][12] The use of an amine base is standard, which can readily deprotonate the acidic groups on the substrate, often making protection unnecessary if conditions are carefully controlled.
Protocol 2.2.1: Sonogashira Coupling of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF, 0.1 M), add the terminal alkyne (1.1-1.2 equiv).
-
Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 3-5 equiv).[11]
-
Reaction: Stir the reaction at room temperature to 50 °C for 3-12 hours. The reaction is often rapid and can be monitored by TLC. Higher temperatures may be required for less reactive bromides but can lead to side reactions.[11]
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common, which necessitates the protection of the acidic hydroxyl and carboxylic acid groups to prevent undesired side reactions.[15][16]
Protocol 2.3.1: Buchwald-Hartwig Amination of Ethyl 6-bromo-3-(benzyloxy)picolinate
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the protected substrate, ethyl 6-bromo-3-(benzyloxy)picolinate (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv) to a dry reaction vessel.
-
Catalyst Premix: In a separate vial, dissolve the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) in anhydrous toluene.
-
Reaction Assembly: Add the catalyst solution to the reaction vessel containing the substrate, amine, and base.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography. Subsequent deprotection steps (e.g., hydrogenation to remove the benzyl group and saponification to hydrolyze the ester) would follow to yield the final product.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for a cross-coupling experiment.
References
- 1. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
Application Note: A Validated Protocol for the Regioselective Bromination of 3-Hydroxypicolinic Acid
Abstract
This document provides a comprehensive guide to the electrophilic bromination of 3-hydroxypicolinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We delve into the mechanistic underpinnings of the reaction, explaining the causal factors behind the choice of reagents and conditions to ensure high yield and regioselectivity. A detailed, step-by-step protocol is presented, complete with safety precautions, in-process controls, and purification techniques. This application note is designed to be a self-validating system, enabling researchers to reliably synthesize brominated 3-hydroxypicolinic acid derivatives with a thorough understanding of the reaction's principles.
Introduction and Scientific Rationale
3-Hydroxypicolinic acid is a pyridine derivative of significant interest in medicinal chemistry. The introduction of a bromine atom onto the pyridine ring serves as a crucial synthetic handle, enabling further functionalization through cross-coupling reactions to build molecular complexity. However, the electrophilic aromatic substitution (EAS) of pyridine rings presents unique challenges. The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene.[1]
The reactivity of 3-hydroxypicolinic acid is further modulated by the two substituents: an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the carboxylic acid group is deactivating and a meta-director (positions 5).
Crucially, 3-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. In aqueous solutions, the pyridone tautomer often predominates and exhibits reactivity similar to a phenoxide ion, which is highly activated towards EAS.[2][3][4] This tautomerism, combined with the directing effects of the substituents, dictates the final position of bromination. The protocol described herein is optimized to selectively target the positions activated by the hydroxyl group.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the positions ortho and para to it (positions 4 and 6). Due to steric hindrance from the adjacent carboxylic acid at position 2, electrophilic attack is favored at the 4 and 6 positions. The reaction can lead to di-substitution if not carefully controlled, as the introduction of the first bromine atom does not significantly deactivate the ring to further attack.[2][4]
Caption: Generalized workflow for electrophilic aromatic substitution.
Safety and Handling
Extreme caution is required when performing this protocol.
-
Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon skin contact and is fatal if inhaled.[5][6] All manipulations must be conducted in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[5][7] Have a solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize any spills.
-
Brominated Pyridines: These compounds are potentially toxic and should be handled with care.[8] Avoid inhalation of dust or vapors and prevent skin contact.[7][8]
-
Emergency Procedures: In case of skin contact with bromine, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] For inhalation, move to fresh air immediately. Seek immediate medical attention in all cases of exposure.[9]
Experimental Protocol
This protocol is adapted from procedures for similar hydroxypyridine systems and is designed to yield 4,6-dibromo-3-hydroxypicolinic acid.[10][11][12][13] Controlling the stoichiometry of bromine is key to preventing over-bromination.
Materials and Equipment
-
Reagents:
-
3-Hydroxypicolinic Acid (≥98% purity)
-
Sodium Acetate (NaOAc, anhydrous, ≥99%)
-
Methanol (MeOH, ACS grade)
-
Deionized Water (H₂O)
-
Bromine (Br₂, ≥99.5%)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate (EtOAc, ACS grade)
-
Heptane (ACS grade)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the bromination of 3-HPA.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a pressure-equalizing dropping funnel, combine 3-hydroxypicolinic acid (e.g., 5.0 g, 35.9 mmol, 1.0 eq) and sodium acetate (12.9 g, 157.9 mmol, 4.4 eq).
-
Dissolution: Add a solvent mixture of deionized water (80 mL) and methanol (20 mL). Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Solution Preparation: (Perform this step in the fume hood with extreme care) . In a separate beaker, carefully measure bromine (4.1 mL, 79.0 mmol, 2.2 eq) and dissolve it in 20 mL of methanol. Transfer this solution to the dropping funnel.
-
Bromine Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 45-60 minutes. It is critical to maintain the internal temperature of the reaction below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 24 hours. A precipitate may form during this time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After 24 hours, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic orange/brown color of bromine disappears and the solution becomes colorless or pale yellow.
-
Precipitation: Slowly acidify the mixture to a pH of 2-3 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a heptane/ethyl acetate mixture, to yield the purified product as a white or off-white solid.[10][13]
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Quantitative Data and Troubleshooting
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 5.0 g | 35.9 | 1.0 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 12.9 g | 157.9 | 4.4 |
| Bromine | Br₂ | 159.81 | 4.1 mL (12.6 g) | 79.0 | 2.2 |
| Methanol (solvent) | CH₃OH | 32.04 | ~40 mL | - | - |
| Water (solvent) | H₂O | 18.02 | 80 mL | - | - |
Expected Yield: 65-80% for 4,6-dibromo-3-hydroxypicolinic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Insufficient activation of the ring; bromine solution too dilute. | Ensure the pH is appropriate (the acetate acts as a base). Check the quality of the bromine. A slight excess of bromine may be required.[14] |
| Formation of Multiple Products | Reaction temperature was too high during bromine addition; stoichiometry of bromine was incorrect. | Maintain strict temperature control (<10 °C) during addition. Use precise stoichiometry for the desired level of bromination (e.g., ~1.1 eq for mono-, ~2.2 eq for di-bromination). |
| Product is an Oily Residue | Impurities present; incomplete removal of inorganic salts. | Ensure thorough washing of the crude product with cold water. Attempt recrystallization from different solvent systems. |
| Dark Brown/Black Color Persists | Incomplete quenching of bromine; decomposition. | Add more sodium thiosulfate solution until the color is fully discharged. Ensure the reaction is not overheated. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of the bromination of 4-pyridone and relat...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 11. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 12. BR112016030604B1 - PROCESS FOR PREPARATION OF 3-HYDROXYPICOLINIC ACIDS - Google Patents [patents.google.com]
- 13. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Robust Preparative HPLC Method for the Purification of 6-Bromo-3-hydroxypicolinic Acid
Abstract
This application note presents a detailed, systematic protocol for the purification of 6-Bromo-3-hydroxypicolinic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1] The method employs reversed-phase preparative High-Performance Liquid Chromatography (HPLC), a powerful technique for isolating compounds with high purity and recovery.[2] We outline a comprehensive workflow, beginning with analytical method development and scaling up to a preparative protocol, complete with strategies for sample loading, fraction collection, and purity verification. The causality behind each step—from mobile phase selection to gradient optimization—is explained based on the physicochemical properties of the target molecule, ensuring a scientifically sound and reproducible purification process for researchers and drug development professionals.
Introduction: The Rationale for High-Purity Purification
This compound is a substituted pyridine carboxylic acid.[1] Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine scaffold—makes it a versatile intermediate for synthesizing complex molecules, including selective inhibitors for therapeutic targets.[1] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and introduce confounding variables in biological assays.
Preparative HPLC is the method of choice when high purity is required, offering superior resolution and efficiency compared to traditional methods like recrystallization or column chromatography.[3] This guide provides a robust, step-by-step methodology to achieve >98% purity for this compound.
Foundational Principles: Analyte Properties and Chromatographic Strategy
The success of any HPLC separation is rooted in understanding the analyte's chemical nature. This compound is a polar, ionizable molecule.[1][4]
-
Polarity & Retention: The presence of the carboxylic acid and hydroxyl groups imparts significant polarity. However, the brominated pyridine ring provides hydrophobic character, making it an ideal candidate for reversed-phase (RP) chromatography. A C18 stationary phase is a logical starting point, offering a strong hydrophobic interaction mechanism.[5]
-
Ionization Control (pKa): The compound has a predicted acidic pKa of approximately 2.32, primarily due to the carboxylic acid group.[1] In RP-HPLC, it is crucial to suppress the ionization of acidic analytes to achieve consistent retention and symmetrical peak shapes.[5] By operating the mobile phase at a pH at least one unit below the pKa (i.e., pH < 1.3), the carboxylic acid will be fully protonated (-COOH), rendering the molecule less polar and enhancing its retention on the C18 column.
-
UV Absorbance: The conjugated aromatic system of the pyridine ring results in strong ultraviolet (UV) absorbance, making UV detection a straightforward and sensitive method for monitoring the elution of the compound. Related pyridine carboxylic acids exhibit strong absorbance maxima around 250-330 nm.[6]
Based on these properties, a reversed-phase HPLC method using an acidic mobile phase modifier and a C18 column is the most logical and effective strategy.
Overall Purification Workflow
The purification process is a multi-step workflow designed to ensure a seamless transition from small-scale method development to large-scale purification.
Caption: High-level workflow for the purification of this compound.
Experimental Protocols
Part 1: Analytical Method Development
The initial goal is to develop a high-resolution separation on an analytical scale. This allows for rapid optimization of the mobile phase and gradient while conserving sample and solvent.[7]
Methodology:
-
Sample Preparation: Prepare a stock solution of the crude this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
System Setup: Use a standard analytical HPLC system equipped with a UV/PDA detector.
-
Scouting Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.
-
Method Optimization: Based on the scouting run, develop a focused gradient around the elution point of the target compound. The goal is to achieve baseline separation between the main peak and all visible impurities. An optimized gradient might run from 10% to 40% B over 15 minutes.
-
Wavelength Selection: Use the PDA detector to identify the wavelength of maximum absorbance for the analyte peak and use this for all subsequent runs.
Table 1: Optimized Analytical HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard choice for good resolution of aromatic compounds.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to suppress carboxylate ionization (pH ≈ 2).[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is an excellent organic modifier for aromatic compounds.[8] |
| Gradient | 15% to 35% B over 20 minutes | Focused gradient to maximize resolution around the target peak. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Small volume to prevent analytical column overloading. |
| Detection | UV at 265 nm | Wavelength of strong absorbance for the picolinic acid chromophore. |
Part 2: Scale-Up and Preparative Protocol
Once the analytical method is established, the parameters are scaled to a larger preparative column. The primary goal of preparative HPLC is to maximize throughput while maintaining adequate resolution.[3][9]
Methodology:
-
Scale-Up Calculation: Adjust the flow rate and gradient times based on the column dimensions. The flow rate is scaled by the ratio of the column cross-sectional areas:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Sample Preparation for Purification: Dissolve the crude material in the minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, dilute with Mobile Phase A until the point of precipitation to ensure good loading behavior. A final concentration of 20-50 mg/mL is a typical target.[9]
-
System Setup: Configure the preparative HPLC system with the appropriate column and fraction collector.
-
Purification Run: Equilibrate the column with the starting mobile phase conditions. Inject the prepared sample.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Collect fractions based on the UV signal, typically triggering collection when the signal rises above a set threshold and stopping after the peak returns to baseline.
Caption: Detailed workflow for the preparative run and subsequent fraction analysis.
Table 2: Recommended Preparative HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 21.2 x 250 mm, 10 µm | Common semi-preparative dimension for purifying 100-500 mg of material. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Consistent with the optimized analytical method. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Consistent with the optimized analytical method. |
| Gradient | 15% to 35% B over 20 minutes | Directly scaled from the analytical method to maintain selectivity. |
| Flow Rate | 21.2 mL/min | Geometrically scaled from the 1.0 mL/min analytical flow rate. |
| Column Temp. | Ambient | For preparative scale, ambient temperature is often sufficient. |
| Sample Load | 200-400 mg per injection | Determined by a loading study to maximize throughput without sacrificing purity. |
| Detection | UV at 265 nm | Scaled flow cell to prevent signal saturation. |
Part 3: Post-Purification Analysis and Product Isolation
-
Purity Check: Analyze a small aliquot from each collected fraction using the original analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98% by peak area).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will result in an acidic residue. A subsequent lyophilization step can be used to remove final traces of water and TFA to yield a fluffy, solid product.
-
Final Characterization: Confirm the identity and final purity of the isolated material using analytical techniques such as LC-MS, NMR, and analytical HPLC.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions; column overload; inappropriate mobile phase pH. | Ensure mobile phase pH is < 2.0. Reduce sample load. Consider a different C18 column with higher purity silica. |
| Low Recovery | Compound precipitation on the column or in tubing; irreversible adsorption. | Decrease sample concentration. Add a small percentage of DMSO or DMF to the sample diluent. Ensure complete dissolution before injection. |
| Split Peaks | Sample solvent is too strong ("solvent effect"); column degradation or void. | Dilute the sample in a solvent weaker than or equal to the initial mobile phase. Replace the column if a void is suspected. |
| No Retention | Incorrect mobile phase composition; wrong column installed. | Verify mobile phase A and B lines. Confirm the correct reversed-phase column is installed. |
Conclusion
The preparative HPLC method detailed in this application note provides a reliable and scalable strategy for the purification of this compound. By systematically developing an analytical method and translating it to the preparative scale, this protocol enables the isolation of the target compound with high purity, which is essential for its application in research and drug development. The principles of controlling analyte ionization and optimizing chromatographic selectivity are key to the success of this robust purification workflow.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. helixchrom.com [helixchrom.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labcompare.com [labcompare.com]
- 9. lcms.cz [lcms.cz]
Application Note: Leveraging 6-Bromo-3-hydroxypicolinic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds in therapeutic research.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD employs a more targeted approach. It starts with screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three": a molecular weight of ≤300 Da, a cLogP of ≤3, and no more than three hydrogen bond donors and acceptors.[1]
The core principle of FBDD lies in the higher probability of finding a match between a small, simple molecule and the binding pocket of a target protein.[2] Although these initial interactions are often weak, with binding affinities in the millimolar to micromolar range, they provide high-quality starting points for optimization.[3] Through structure-guided medicinal chemistry, these initial fragment hits can be grown, linked, or merged to evolve into potent, high-affinity drug candidates.[1] This atom-efficient approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2]
This application note provides a detailed guide on the utilization of 6-Bromo-3-hydroxypicolinic acid , a versatile fragment scaffold, in a typical FBDD workflow. We will explore its chemical properties, its application in a multi-step biophysical screening cascade, and provide detailed protocols for researchers, scientists, and drug development professionals.
Featured Fragment: this compound
This compound is a valuable building block in FBDD due to its unique combination of structural and chemical features. Its pyridine ring provides a rigid scaffold, while the hydroxyl, carboxylic acid, and bromine substituents offer multiple points for interaction and subsequent chemical modification.
Physicochemical Properties
The properties of this compound make it an ideal candidate for fragment screening libraries.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₃ | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid | [4] |
| CAS Number | 321596-58-1 | [4] |
| Predicted pKa | 2.32 ± 0.25 | [4] |
| Predicted LogP | 1.24790 | [4] |
| Polar Surface Area | 70.42 Ų | [4] |
| Physical Form | Solid, white to off-white | [4] |
The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and an acceptor (the pyridine nitrogen) facilitates interactions with a variety of protein targets. The bromine atom can engage in halogen bonding and serves as a readily modifiable position for synthetic elaboration.[4] This structural versatility allows it to serve as a foundational scaffold for developing more complex and potent inhibitors.[4][]
A Biophysical Screening Cascade for Fragment-Based Drug Discovery
A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate true fragment hits while eliminating false positives.[6][7] This tiered approach typically starts with a high-throughput primary screen to identify a larger pool of potential binders, followed by more sensitive and lower-throughput secondary and tertiary assays for validation and characterization.
Below is a recommended workflow utilizing this compound within a fragment library.
References
- 1. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (321596-58-1) for sale [vulcanchem.com]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-hydroxypicolinic acid
<_ _>
Abstract
This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-3-hydroxypicolinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. These application notes offer in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully utilize this substrate in their synthetic endeavors. We will explore the nuanced reactivity of this multifunctional pyridine derivative and provide a robust framework for optimizing reaction conditions to achieve high yields and purity.
Introduction: The Significance of this compound in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its broad functional group tolerance and its capacity to form carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This compound is a particularly valuable substrate due to the presence of multiple functional groups on the pyridine ring. The bromine atom serves as the reactive handle for the Suzuki coupling, while the hydroxyl and carboxylic acid moieties offer sites for further functionalization or can act as directing groups, influencing the regioselectivity of subsequent reactions. The resulting 6-aryl-3-hydroxypicolinic acid scaffold is a key structural motif in a variety of biologically active molecules.
However, the very features that make this substrate attractive also present unique challenges. The presence of acidic protons on the hydroxyl and carboxylic acid groups can interfere with the catalytic cycle, necessitating careful selection of bases and reaction conditions. This guide will address these challenges head-on, providing a clear path to successful coupling.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving this compound.
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[6][7][8] The base plays a critical role by forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[3]
The hydroxyl and carboxylic acid groups on the this compound substrate can influence this cycle. The acidic protons can react with the base, potentially altering its effective concentration. Furthermore, these functional groups can coordinate to the palladium center, which may either stabilize or deactivate the catalyst depending on the specific ligands and conditions employed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve the best results.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of ~0.1 M with respect to the limiting reagent). Degas the solvent by bubbling the inert gas through it for 15-20 minutes before addition.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid, making the product more soluble in the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 6-aryl-3-hydroxypicolinic acid.
-
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocols: Strategic Derivatization of 6-Bromo-3-hydroxypicolinic Acid for Biological Screening Libraries
Abstract
The 3-hydroxypicolinic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role as a privileged structure in numerous biologically active compounds and its capacity for metal ion chelation.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 6-Bromo-3-hydroxypicolinic acid, a versatile starting material for generating diverse chemical libraries. We detail robust, field-proven protocols for targeted modifications at its three key functional handles: the carboxylic acid, the hydroxyl group, and the C6-bromo position. By employing amide coupling, etherification, and Suzuki-Miyaura cross-coupling reactions, researchers can systematically explore the chemical space around this core scaffold, accelerating hit identification and lead optimization in drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
Picolinic acid and its derivatives are integral to the development of therapeutics and diagnostic agents, largely due to their structural and electronic properties that facilitate stable complex formation with various metal ions.[4][5] The this compound variant is particularly valuable as a starting scaffold for library synthesis. Its utility stems from three distinct and orthogonally reactive functional groups:
-
Carboxylic Acid (C2): An ideal handle for amide bond formation, allowing for the introduction of a vast array of amine-containing building blocks.
-
Phenolic Hydroxyl (C3): Enables O-alkylation or O-acylation to modulate polarity, solubility, and hydrogen bonding potential.
-
Bromo Group (C6): Serves as a premier site for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or alkyl substituents.
This multi-point diversification capability allows for a systematic and comprehensive exploration of structure-activity relationships (SAR), making it an exemplary scaffold for generating high-quality compound libraries for biological screening.
Derivatization Protocols & Methodologies
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Strategy 1: Amide Coupling at the Carboxylic Acid (C2)
Causality & Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] It creates structurally stable linkers and introduces functionalities capable of forming critical hydrogen bonds with biological targets. Utilizing a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides high efficiency, fast reaction times, and minimizes side reactions, including racemization of chiral amines.[7][8]
Protocol: HATU-Mediated Amide Coupling
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the stirring solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation: Representative Amide Couplings
| Amine Building Block | Product Structure | Typical Yield (%) |
| Benzylamine | 85 - 95% | |
| Morpholine | 80 - 90% | |
| (S)-1-phenylethanamine | 75 - 88% |
Strategy 2: Suzuki-Miyaura Cross-Coupling at the Bromo Group (C6)
Causality & Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that is exceptionally tolerant of various functional groups.[9][10] It allows for the direct coupling of the C6-bromo position with a wide range of commercially available boronic acids and esters.[11][12] This strategy is ideal for introducing aryl and heteroaryl moieties that can probe hydrophobic pockets, engage in pi-stacking interactions, or serve as vectors for further functionalization. The use of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a biphasic solvent system is a classic and reliable method.[13]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Preparation: To a Schlenk flask, add this compound (or its ester/amide derivative) (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M concentration).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the coupled product.
Data Presentation: Representative Suzuki Couplings
| Boronic Acid | Product Structure | Typical Yield (%) |
| Phenylboronic acid | 70 - 85% | |
| 4-Methoxyphenylboronic acid | 75 - 90% | |
| Pyridine-3-boronic acid | 60 - 75% |
Strategy 3: Etherification of the Hydroxyl Group (C3)
Causality & Rationale: Modifying the phenolic hydroxyl group via etherification can significantly alter a compound's physicochemical properties, such as lipophilicity and metabolic stability.[14] The Williamson ether synthesis, a classic Sₙ2 reaction, is a straightforward method for this transformation. A non-nucleophilic base like potassium carbonate is sufficient to deprotonate the weakly acidic phenol, which can then react with an alkyl halide. Protecting the carboxylic acid as an ester beforehand is often necessary to prevent unwanted side reactions.
Protocol: Williamson Ether Synthesis
Note: It is recommended to first protect the carboxylic acid, for example, as a methyl ester via Fischer esterification, before proceeding.[15][16]
-
Preparation: To a solution of methyl 6-bromo-3-hydroxypicolinate (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 3.0 eq.).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 eq.).
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the ether product.
-
Deprotection (Optional): The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous LiOH in THF/water if desired.[17]
Data Presentation: Representative Etherifications
| Alkyl Halide | Product Structure (Ester Form) | Typical Yield (%) |
| Benzyl bromide | 80 - 95% | |
| Ethyl iodide | 85 - 95% | |
| Propargyl bromide | 70 - 85% |
Integrated Workflow for Library Generation and Screening
The true power of this scaffold lies in combining these derivatization strategies to rapidly build a large and diverse library. A logical workflow starts with the core scaffold and branches out through the primary derivatization pathways, followed by high-throughput screening to identify hits.
Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the identity and purity of each synthesized compound before biological evaluation. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for a Representative Derivative |
| ¹H NMR | Structural confirmation and purity assessment. | Disappearance of the carboxylic acid proton signal (~13-14 ppm) upon amide formation. Appearance of new aromatic signals from the coupled boronic acid in Suzuki products. Shift of pyridine ring protons upon derivatization.[4][18] |
| ¹³C NMR | Confirms carbon framework. | Shift in the carbonyl carbon (~165 ppm) upon amide/ester formation. Appearance of new signals corresponding to the introduced aryl or alkyl groups.[18] |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the LC chromatogram indicates high purity. The ESI-MS will show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the product.[4][19] |
| HPLC | Quantitative purity analysis. | Integration of the product peak area should typically be >95% for compounds submitted for biological screening.[4] |
Conclusion
This compound stands out as a highly adaptable and strategically valuable scaffold for the construction of compound libraries. The protocols outlined in this application note provide robust and reproducible methods for derivatization at its three principal reactive sites. By leveraging amide coupling, Suzuki-Miyaura cross-coupling, and etherification reactions, drug discovery professionals can efficiently generate novel and diverse molecular entities, significantly enhancing the probability of identifying promising hits in biological screening campaigns and accelerating the path toward new therapeutic agents.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. selleckchem.com [selleckchem.com]
- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. echemi.com [echemi.com]
- 18. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Application Note: Regioselective Bromination of 3-Hydroxypicolinic Acid using N-Bromosuccinimide
Abstract
This application note provides a detailed protocol for the regioselective bromination of 3-hydroxypicolinic acid utilizing N-bromosuccinimide (NBS). 3-Hydroxypicolinic acid and its halogenated derivatives are significant precursors in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the experimental procedure. The document elucidates the underlying chemical principles, safety protocols, and a step-by-step methodology to ensure reproducible and high-yield synthesis.
Introduction
N-Bromosuccinimide (NBS) is a versatile and selective brominating agent widely employed in organic synthesis.[3][4] It serves as a convenient source of bromine for both radical substitution and electrophilic addition reactions.[3][4][5] The primary advantage of NBS over molecular bromine (Br₂) is its ability to provide a low, constant concentration of bromine, which enhances selectivity and minimizes the formation of byproducts.[6][7] In the context of activated pyridine rings, such as 3-hydroxypicolinic acid, NBS allows for controlled electrophilic aromatic substitution. The hydroxy and carboxylic acid groups on the pyridine ring influence the regioselectivity of the bromination. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This interplay of electronic effects directs the incoming electrophile to specific positions on the pyridine ring.
The bromination of activated pyridines, including those with hydroxy substituents, has been shown to be highly regioselective with NBS, often yielding monobrominated derivatives in high yields.[1][2] The choice of solvent can also play a crucial role in the outcome of the reaction.[1] This protocol has been optimized to favor the synthesis of the desired brominated 3-hydroxypicolinic acid isomer.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 3-hydroxypicolinic acid.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier |
| 3-Hydroxypicolinic Acid | ≥98% | Standard Vendor |
| N-Bromosuccinimide (NBS) | ≥98%, ReagentPlus® | Standard Vendor |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard Vendor |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Vendor |
| Hydrochloric Acid (HCl) | 37% | Standard Vendor |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor |
| Round-bottom flask | 100 mL | Standard Labware |
| Magnetic stirrer and stir bar | - | Standard Labware |
| Ice bath | - | Standard Labware |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Vendor |
| Rotary evaporator | - | Standard Labware |
| Filtration apparatus | - | Standard Labware |
| NMR Spectrometer | 400 MHz or higher | - |
| Mass Spectrometer | - | - |
Safety Precautions
N-Bromosuccinimide is a corrosive and oxidizing agent that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[8] Always handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of dust.[8][9] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8][11] Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.[9]
Detailed Experimental Protocol
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypicolinic acid (1.39 g, 10.0 mmol). b. Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture to dissolve the starting material. Complete dissolution may not occur initially. c. Cool the flask in an ice bath to 0 °C. Rationale: Cooling the reaction mixture helps to control the exothermic nature of the bromination and improves the regioselectivity.
2. Addition of N-Bromosuccinimide: a. While maintaining the temperature at 0 °C, add N-bromosuccinimide (1.78 g, 10.0 mmol, 1.0 equivalent) portion-wise over 15-20 minutes. Rationale: Portion-wise addition of NBS maintains a low concentration of bromine in the reaction mixture, which is crucial for selective electrophilic substitution and prevents over-bromination.[7] b. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
3. Reaction Monitoring: a. Remove the ice bath and allow the reaction to warm to room temperature. b. Let the reaction stir for 2-4 hours. c. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate/Hexanes with 1% acetic acid). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.
4. Work-up and Extraction: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1M HCl. This will ensure the product is in its protonated, less water-soluble form. d. Transfer the aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL). e. Combine the organic layers.
5. Purification: a. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
6. Characterization: a. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. b. Calculate the final yield of the brominated 3-hydroxypicolinic acid.
Expected Results
The reaction is expected to yield the monobrominated product with high regioselectivity. Based on the directing effects of the hydroxyl and carboxylic acid groups, bromination is anticipated to occur at the positions ortho or para to the hydroxyl group and meta to the carboxylic acid group. The precise isomer(s) formed will depend on the relative strengths of these directing effects. Literature on the bromination of substituted pyridines suggests that the hydroxyl group's activating effect will likely dominate.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no reaction | Inactive NBS | Use freshly opened or recrystallized NBS.[4] Impure NBS can be yellow or brown due to the presence of Br₂. |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C) while monitoring carefully by TLC. | |
| Formation of multiple products | Over-bromination | Ensure slow, portion-wise addition of NBS at 0 °C. Use exactly 1.0 equivalent of NBS. |
| Non-selective bromination | Ensure the use of an appropriate solvent. Acetonitrile generally provides good selectivity for the bromination of activated pyridines.[1] | |
| Difficult product isolation | Product is partially soluble in the aqueous phase | Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Perform multiple extractions with ethyl acetate to maximize recovery. |
Conclusion
This application note provides a robust and detailed protocol for the N-bromosuccinimide bromination of 3-hydroxypicolinic acid. By carefully controlling the reaction conditions, particularly temperature and the rate of NBS addition, a high yield of the desired regioselective product can be achieved. The provided methodology, coupled with the explanatory rationale and troubleshooting guide, should enable researchers to successfully perform this synthesis and utilize the resulting brominated intermediate in further synthetic applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-hydroxypicolinic acid
Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves a two-step process starting from methyl 3-hydroxypicolinate:
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Electrophilic Bromination: The pyridine ring of methyl 3-hydroxypicolinate is selectively brominated at the 6-position.
-
Saponification (Hydrolysis): The resulting methyl 6-bromo-3-hydroxypicolinate ester is hydrolyzed to the final carboxylic acid product.
This route is favored for its straightforward execution and generally good yields. However, like any multi-step synthesis, challenges can arise. This guide will address them systematically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My yield from the bromination step is very low. What are the likely causes?
Low yield in the first step is typically due to incomplete reaction, formation of side products, or issues with the starting material.
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: The hydroxyl group at the 3-position is an activating group that directs electrophilic substitution. However, the pyridine nitrogen is deactivating. Successful bromination requires overcoming this deactivation.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that bromine is added slowly and in the correct molar ratio (typically 1.0-1.1 equivalents).[1] An excess can lead to over-bromination.
-
Monitor Reaction Time: The reaction should be stirred for a sufficient duration after bromine addition. A typical time is one hour, but this can be optimized.[1] Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Check Temperature: While the reaction is often run at room temperature, gentle heating could potentially drive the reaction to completion if it stalls. Conversely, if side products are an issue, cooling the reaction may be necessary.
-
Possible Cause 2: Formation of Byproducts (Over-bromination)
-
Scientific Rationale: The pyridine ring, once mono-brominated, can potentially undergo further bromination, especially if excess bromine is present or the reaction conditions are too harsh.
-
Troubleshooting Steps:
-
Control Bromine Addition: Add the bromine solution dropwise over a 30-minute period to avoid localized high concentrations.[1]
-
Purification: If di-brominated byproducts are formed, they can often be separated from the desired mono-brominated product by column chromatography or careful recrystallization.
-
Possible Cause 3: Starting Material Quality
-
Scientific Rationale: Impurities in the starting methyl 3-hydroxypicolinate can interfere with the reaction.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze your starting material by ¹H NMR and melting point to ensure it is pure before beginning the synthesis.
-
Recrystallize if Necessary: If impurities are detected, recrystallize the starting material from a suitable solvent like methanol/water.
-
Question 2: The hydrolysis of the ester is not going to completion, or I am getting a complex mixture of products.
Issues in the saponification step often relate to the choice of base, reaction time, or workup procedure.
Possible Cause 1: Incomplete Hydrolysis
-
Scientific Rationale: Saponification is a nucleophilic acyl substitution reaction. Steric hindrance or insufficient reactivity of the base can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis due to its favorable solubility profile in mixed aqueous/organic solvents like THF/water.[1] A patent describes using a solution of LiOH·H₂O in water added to the ester in THF.[1]
-
Reaction Time & Temperature: The reaction is typically stirred at room temperature for 2-4 hours.[1] If TLC shows significant unreacted ester, the reaction time can be extended, or the temperature can be gently increased (e.g., to 40°C).
-
Solvent System: A biphasic system like THF/water is crucial to dissolve both the relatively nonpolar ester and the ionic hydroxide salt. Ensure adequate stirring to maximize the interfacial area.
-
Possible Cause 2: Product Degradation
-
Scientific Rationale: Picolinic acids can be sensitive to harsh conditions. For instance, excessive heat during workup could potentially lead to decarboxylation or other decomposition pathways.
-
Troubleshooting Steps:
-
Careful Acidification: During the workup, the pH is adjusted to ~3 with 1N HCl to protonate the carboxylate and precipitate the product.[1] This should be done slowly and preferably in an ice bath to dissipate any heat generated.
-
Avoid Over-heating: Do not use excessive heat during any step of the workup or purification.
-
Question 3: My final product is off-white or brownish instead of white. How can I improve its purity and color?
Color impurities often arise from trace amounts of bromine or degradation byproducts.
-
Scientific Rationale: Residual bromine can impart a yellow or brown color. Additionally, side reactions or degradation, potentially initiated by light or heat, can form colored polymeric materials.[2]
-
Troubleshooting & Purification Protocol:
-
Quench Residual Bromine: During the workup of the bromination step, consider adding a small amount of a reducing agent like aqueous sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.
-
Recrystallization: This is the most effective method for purification.
-
Solvent Selection: A mixed solvent system is often effective. One patent describes recrystallization from methanol/water for the intermediate ester.[1] For the final acid, solvents like ethanol, acetic acid, or DMF/water could be explored.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present that are insoluble, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. If impurities are soluble, adding charcoal to the hot solution before filtration can help adsorb them.
-
-
Washing: Ensure the filtered solid is thoroughly washed with cold solvent (e.g., cold water, then potentially a non-polar solvent like ether or hexanes) to remove residual soluble impurities before drying.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed experimental protocol for this synthesis?
The following protocol is adapted from established procedures.[1]
| Parameter | Step 1: Bromination | Step 2: Hydrolysis |
| Starting Material | Methyl 3-hydroxypicolinate (1.0 eq) | Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) |
| Key Reagent | Bromine (1.0-1.1 eq) | Lithium Hydroxide Monohydrate (LiOH·H₂O) (~2.5 eq) |
| Solvent | Water | Tetrahydrofuran (THF) and Water |
| Temperature | Room Temperature | Room Temperature |
| Time | ~1-2 hours | ~2-4 hours |
| Workup | Extraction with Ether or CH₂Cl₂ | Acidification with 1N HCl to pH ~3, then extraction |
| Typical Yield | >70% | >85% |
Experimental Protocol: Step-by-Step
-
Part A: Synthesis of Methyl 6-bromo-3-hydroxypicolinate
-
Dissolve methyl 3-hydroxypicolinate (1.0 eq) in water.
-
Slowly add bromine (1.05 eq) dropwise over a 30-minute period with vigorous stirring.
-
Continue stirring at room temperature for an additional hour. Monitor by TLC until the starting material is consumed.
-
Add diethyl ether to the reaction mixture and stir until all solids dissolve.
-
Separate the organic layer. Extract the aqueous phase again with ether.
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude ester as an off-white solid.
-
Purify by recrystallization from a methanol/water mixture if necessary.
-
-
Part B: Synthesis of this compound
-
Dissolve the crude ester from Part A (1.0 eq) in THF.
-
In a separate flask, dissolve LiOH·H₂O (~2.5 eq) in water.
-
Add the LiOH solution to the THF solution all at once.
-
Stir the resulting mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.
-
Once hydrolysis is complete, pour the mixture into water.
-
Cool the mixture in an ice bath and adjust the pH to approximately 3 using 1N HCl. A white precipitate should form.
-
Extract the mixture with CH₂Cl₂ or ethyl acetate (3x).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the final product as a white solid.
-
Q2: Why is the bromination selective for the 6-position?
The regioselectivity is a result of the combined electronic effects of the substituents on the pyridine ring. The -OH group at C3 is an ortho-, para-director. The para-position (C6) is sterically more accessible and electronically favored for electrophilic attack compared to the ortho-position (C2), which is adjacent to the electron-withdrawing carboxylate group.
Q3: Can I use other brominating agents instead of elemental bromine?
Yes, N-Bromosuccinimide (NBS) is a common alternative to Br₂. It is a solid that is easier and safer to handle. The reaction is typically run in a solvent like DMF or acetonitrile.[1] The use of NBS can sometimes offer improved regioselectivity and milder reaction conditions.
Q4: What is the mechanism of the Sandmeyer reaction, and could it be used as an alternative route?
The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[3][4]
-
Mechanism Overview:
-
Diazotization: An aromatic amine (e.g., 2-amino-5-bromopyridine) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[5][6]
-
Radical-Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., Cu₂O for hydroxylation, CuCl for chlorination). The copper(I) species initiates a single-electron transfer, leading to the formation of an aryl radical and the loss of N₂ gas.[7]
-
Product Formation: The aryl radical then reacts with a nucleophile (e.g., water) to form the final product.
-
An alternative synthesis for this compound could start from 2-amino-5-bromopyridine, convert it to 6-bromo-3-hydroxypyridine via a Sandmeyer-type hydroxylation, and then introduce the carboxylic acid at the 2-position. While feasible, this route is longer than the direct bromination of the pre-existing picolinate.
Q5: What are the critical safety precautions for this synthesis?
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a quenching solution (e.g., sodium thiosulfate) ready in case of a spill.
-
Acids and Bases: Handle strong acids (HCl) and bases (LiOH) with care, wearing appropriate PPE. The neutralization/acidification steps can be exothermic and should be performed with cooling.
References
Technical Support Center: Synthesis of 6-Bromo-3-hydroxypicolinic Acid
Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the electrophilic bromination of 3-hydroxypicolinic acid. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The main impurities arise from the electrophilic nature of the bromination reaction on a substituted pyridine ring. These can be broadly categorized as:
-
Isomeric Monobromo Products: Bromination occurring at positions other than C6, primarily yielding 4-Bromo- and 5-Bromo-3-hydroxypicolinic acid.
-
Over-brominated Products: The addition of more than one bromine atom to the pyridine ring, with 4,6-Dibromo-3-hydroxypicolinic acid being a notable species.
-
Unreacted Starting Material: Residual 3-hydroxypicolinic acid due to incomplete reaction.
Troubleshooting Guide: Side Product Formation and Mitigation
This section provides a detailed analysis of the common side products, the mechanisms of their formation, and strategies to minimize their presence in your reaction mixture.
Issue 1: Formation of Isomeric Monobromo Side Products
Question: My post-reaction analysis shows the presence of isomers, specifically 4-Bromo- and 5-Bromo-3-hydroxypicolinic acid. Why is this happening and how can I improve the regioselectivity for the desired 6-bromo isomer?
Root Cause Analysis:
The regioselectivity of electrophilic bromination on the 3-hydroxypicolinic acid ring is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the pyridine nitrogen.
-
Hydroxyl Group (-OH) at C3: This is a strongly activating, ortho-, para- directing group. It strongly directs electrophilic attack to the positions ortho (C2 and C4) and para (C6) to itself.
-
Carboxylic Acid Group (-COOH) at C2: This is a deactivating, meta- directing group. It directs incoming electrophiles to the positions meta (C4 and C6) to itself.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions.[1] However, under acidic conditions, the nitrogen can be protonated, further increasing its deactivating effect.
The formation of the desired 6-bromo isomer is favored by the combined directing effects of the hydroxyl and carboxylic acid groups. However, the strong activating effect of the hydroxyl group can also lead to substitution at the C4 position. Substitution at the C5 position is less common but can occur.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Control of Reaction Temperature | Lowering the temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable product. | Maintain the reaction temperature between 0-5°C during the addition of the brominating agent. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂). | Use 1.0 to 1.1 equivalents of NBS relative to the 3-hydroxypicolinic acid. |
| Solvent Selection | The polarity of the solvent can influence the reactivity and selectivity. | Aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with less polar solvents might alter the selectivity. |
Issue 2: Formation of Over-brominated Side Products
Question: I am observing a significant amount of what appears to be a dibromo- product in my crude material. How can I prevent this over-bromination?
Root Cause Analysis:
The presence of the activating hydroxyl group makes the pyridine ring susceptible to further bromination after the first bromine atom has been introduced. The primary over-brominated product is typically 4,6-Dibromo-3-hydroxypicolinic acid, as the initial bromination at C6 does not significantly deactivate the ring towards a second substitution at the activated C4 position. This is especially prevalent if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period. The formation of 4,6-dibromo-3-hydroxypicolinate esters has been reported in related syntheses.[2][3][4]
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Stoichiometric Control of Brominating Agent | Limiting the amount of the brominating agent to a slight excess or stoichiometric amount is crucial to prevent multiple substitutions. | Carefully add no more than 1.0-1.1 molar equivalents of the brominating agent. A slow, dropwise addition is recommended to avoid localized high concentrations. |
| Reaction Monitoring | Closely monitoring the reaction progress allows for quenching the reaction once the starting material is consumed, preventing further reaction to the dibromo- product. | Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is no longer detectable. |
Purification Strategies
Question: How can I effectively purify my crude this compound to remove the side products?
Answer: A multi-step purification approach is often necessary.
1. Crystallization:
-
Principle: This technique relies on the differences in solubility between the desired product and the impurities in a given solvent system.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or a mixture with water).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
The desired this compound should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Multiple recrystallizations may be necessary to achieve high purity.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Principle: This is a high-resolution separation technique that can effectively separate compounds with very similar structures, such as isomers.
-
General Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection is suitable for these aromatic compounds.
-
The fractions containing the pure product are collected and the solvent is removed.
-
Analytical Identification of Side Products
The following table provides expected ¹H NMR chemical shift patterns to aid in the identification of the main product and its common bromo-isomers. The exact chemical shifts will vary depending on the solvent used.
| Compound | Expected ¹H NMR Signals for Ring Protons |
| This compound | Two doublets in the aromatic region, corresponding to the protons at C4 and C5. |
| 4-Bromo-3-hydroxypicolinic acid | Two doublets in the aromatic region, corresponding to the protons at C5 and C6. |
| 5-Bromo-3-hydroxypicolinic acid | Two singlets (or very narrowly split doublets) in the aromatic region, corresponding to the protons at C4 and C6. |
| 4,6-Dibromo-3-hydroxypicolinic acid | A single singlet in the aromatic region, corresponding to the proton at C5. |
Visualizing the Reaction Landscape
The following diagrams illustrate the key reaction pathways and the interplay of directing groups.
Caption: Synthetic pathways in the bromination of 3-hydroxypicolinic acid.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. BR112016030604B1 - PROCESS FOR PREPARATION OF 3-HYDROXYPICOLINIC ACIDS - Google Patents [patents.google.com]
- 4. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Bromo-3-hydroxypicolinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 6-Bromo-3-hydroxypicolinic acid (CAS No. 321596-58-1). As a critical intermediate in medicinal chemistry, particularly in the synthesis of selective inhibitors for targets like the Fat Mass and Obesity-associated protein (FTO), its purity is paramount for reliable downstream applications.[1] This document is designed to provide both foundational protocols and advanced troubleshooting strategies to help you achieve the desired purity for your sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities can originate from the synthetic route or degradation. Common sources include:
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Unreacted Starting Materials: Depending on the synthesis, this could include 3-hydroxypicolinic acid or its methyl ester.[2][3][4]
-
Reagents and Byproducts: Brominating agents like N-bromosuccinimide (NBS) can leave behind succinimide.[2]
-
Side-Reaction Products: Over-bromination can lead to di-brominated species.[5][6] Incomplete hydrolysis of an ester precursor will leave residual methyl 6-bromo-3-hydroxypicolinate.[2][4][7]
-
Degradation Products: As with many organic molecules, prolonged exposure to light, heat, or harsh acidic/basic conditions can lead to degradation, though specific pathways for this compound are not extensively documented.[8]
-
Residual Solvents: Solvents used in the synthesis or a previous purification step, such as DMF or methanol, may be present.[2]
Q2: How can I assess the initial purity of my compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of small molecules. A reversed-phase method can separate the target compound from more polar or non-polar impurities.[2][9] Isocratic and gradient methods can be developed for pyridinecarboxylic acids.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the chromatogram) and mass confirmation of the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of organic impurities and residual solvents, even at low levels. The spectrum should be consistent with the structure of this compound.[2]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting temperature.
Q3: My sample is off-white or brownish, but the pure compound should be a white solid. How can I fix this?
A3: Colored impurities are common and can often be removed during recrystallization by adding activated charcoal.[10] After dissolving your crude compound in the hot recrystallization solvent, add a small amount (typically 1-2% w/w) of activated charcoal. The colored impurities, which are often large, conjugated molecules, adsorb to the high surface area of the charcoal. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]
Q4: Which purification method should I choose?
A4: The best method depends on the nature of the impurities and the scale of your purification.
-
For removing neutral or basic impurities: Acid-base extraction is highly effective and easily scalable.[11][12]
-
For general purification of solid material: Recrystallization is an excellent choice if a suitable solvent can be found.[10] It is effective at removing impurities with different solubility profiles.
-
For removing structurally similar impurities (e.g., isomers): Preparative column chromatography or HPLC is the most powerful method, offering the highest resolution.[2][13]
Troubleshooting Guide 1: Purification by Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxylic acid and phenolic hydroxyl groups on this compound.[1] By treating an organic solution of the crude material with an aqueous base, the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.[14][15][16] Subsequent acidification of the aqueous layer re-protonates the compound, causing it to precipitate out of the solution in its purified form.[12]
Experimental Workflow: Acid-Base Extraction
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| An emulsion forms during shaking. | • Vigorous shaking creates fine droplets that are slow to separate.• High concentration of the compound or impurities acting as surfactants. | 1. Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes.2. Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.3. Add Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion. |
| Low recovery of product after acidification. | • Incomplete extraction into the aqueous layer.• Insufficient acidification.• Product has some solubility in the acidic water. | 1. Perform Multiple Extractions: Extract the organic layer 2-3 times with fresh aqueous base to ensure complete transfer of the acidic product.[15]2. Check the pH: Use pH paper or a pH meter to confirm the aqueous layer is acidic (pH 2-3) after adding HCl. Add more acid if necessary.3. Chill the Solution: After acidification, cool the aqueous suspension in an ice bath for 30 minutes to minimize solubility and maximize precipitation before filtering. |
| The product is still impure. | • The impurity is also acidic.• Incomplete separation of layers. | 1. Use a Weaker Base: If an impurity is a weaker acid (e.g., a phenol without the electron-withdrawing carboxyl group), use a weaker base like sodium bicarbonate (NaHCO₃). This may selectively deprotonate your highly acidic picolinic acid while leaving less acidic impurities in the organic layer.2. Careful Separation: When draining the layers, be careful not to let any of the organic layer contaminate the aqueous layer. It's better to leave a tiny amount of the lower layer behind than to contaminate the upper layer. |
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude material in a minimal amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or soluble even in the cold solvent. Upon slow cooling, the pure compound crystallizes out, leaving the impurities behind in the "mother liquor".[10]
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: Test the solubility of your crude material in various solvents (see table below) to find one where it is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven.
Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the analyte, making it a good candidate.[17] Often used in a system with water. |
| Methanol | 65 | Polar Protic | Similar to ethanol, its polarity should facilitate the dissolution of the polar functional groups.[17] |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that is often effective for compounds with a balance of polar and non-polar character.[17] |
| Water | 100 | Polar Protic | May be a suitable co-solvent with an alcohol like ethanol. Solubility is likely low but will be enhanced by heat.[17] |
| Acetonitrile | 82 | Polar Aprotic | A polar solvent that could be effective. |
Troubleshooting Common Issues
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 7. Methyl 6-broMo-3-hydroxypicolinate CAS#: 321601-48-3 [amp.chemicalbook.com]
- 8. rjptonline.org [rjptonline.org]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. vernier.com [vernier.com]
- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-3-hydroxypicolinic Acid
Welcome to the technical support guide for 6-Bromo-3-hydroxypicolinic acid (CAS 321596-58-1). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common issues related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the use of this compound in experimental settings.
Q1: What are the official recommendations for storing solid this compound?
A: Proper storage of the solid compound is critical to ensure its long-term integrity. Based on safety data sheets, the material should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some sources indicate a sensitivity to moisture, making a desiccated environment ideal.[1] For long-term storage, refrigeration at 2-8°C is also recommended.[3]
Q2: I am preparing a stock solution for my experiments. What is the recommended solvent and procedure?
A: this compound is an organic compound with polar functional groups (hydroxyl and carboxylic acid), which dictates its solubility.[4]
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Recommended Solvents: For creating concentrated stock solutions, high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. For less concentrated solutions or specific applications, alcohols like ethanol or methanol may also be suitable.
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Preparation Protocol: Always use anhydrous solvents to minimize the risk of hydrolysis. We recommend preparing solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials. See the detailed protocol below for step-by-step instructions.
Q3: My solution of this compound has developed a yellow or brown tint. What is causing this discoloration?
A: Discoloration is a common indicator of chemical degradation or contamination. For a compound like this compound, which contains a hydroxylated pyridine ring, several factors could be at play:
-
Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen) and light over time. This process can form colored quinone-like structures.
-
pH-Induced Changes: The compound's structure is sensitive to pH. Strongly basic or acidic conditions can catalyze degradation or structural rearrangement.
-
Contamination: The presence of trace metal ions from glassware or buffers can form colored coordination complexes, as picolinic acid derivatives are known chelating agents.[5][6][7]
If you observe a color change, it is strongly advised to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experimental results.
Q4: What are the key factors that influence the stability of this compound in solution?
A: The stability of the compound in solution is not absolute and is influenced by several environmental and chemical factors. Understanding these is key to preventing degradation.
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pH: The compound possesses both an acidic carboxylic acid group and a phenolic hydroxyl group.[4] Solutions at extreme pH values should be avoided unless required by the experimental protocol. Buffering your solution to a stable pH range (typically near neutral) is advisable.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Solutions should be stored at low temperatures (e.g., 4°C for short-term, ≤ -20°C for long-term) and protected from temperature fluctuations.
-
Light Exposure: Aromatic and heterocyclic compounds can be susceptible to photodegradation. We recommend preparing and storing solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.
-
Presence of Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[1][2][8] Ensure that your solvents and reagents are free from peroxides or other oxidizers.
-
Atmosphere: To minimize oxidation, particularly for long-term storage, consider degassing the solvent or purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
Encountering inconsistent results can be frustrating. This guide provides a logical workflow to diagnose and resolve issues potentially related to the stability of your this compound solution.
Problem: Poor reproducibility, loss of compound activity, or unexpected peaks in analytical runs (e.g., HPLC, LC-MS).
Potential Cause: Degradation of the this compound stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stability issues.
Data Summary
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Temperature | Accelerates degradation kinetics | Prepare solutions fresh; store at ≤ -20°C for long-term, 4°C for short-term. |
| Light | Can induce photodegradation | Use amber vials or protect from light with foil. Work in subdued light. |
| pH | Extreme pH can catalyze hydrolysis/rearrangement | Use buffered solutions within a neutral to mildly acidic range (pH 4-7.5). |
| Oxygen | Can cause oxidation of the phenolic ring | Use degassed solvents; purge container headspace with inert gas (Ar, N₂). |
| Moisture | May cause hydrolysis, especially in solid form | Store solid compound in a desiccator.[1] Use anhydrous solvents for solutions. |
| Contaminants | Metal ions can form complexes; oxidizers cause degradation | Use high-purity solvents and reagents; use acid-washed glassware. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
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Pre-analysis: Equilibrate the vial of solid this compound to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of solid into a new, sterile, and dry vial. (e.g., 2.18 mg for 1 mL of a 10 mM solution; MW = 218.01 g/mol [4]).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO using a calibrated micropipette.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into smaller, single-use volumes in amber vials. Purge with argon or nitrogen, seal tightly, and store at -20°C or -80°C.
Protocol 2: General Method for Assessing Solution Stability by HPLC-UV
This method allows for the quantitative assessment of compound stability over time by monitoring the peak area of the parent compound and detecting the emergence of degradation products. This approach is based on standard analytical methodologies for similar compounds.[9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase (Isocratic Example): A mixture of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). The exact ratio (e.g., 40:60 ACN:Water) should be optimized to achieve a retention time of 3-7 minutes for the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) by scanning a standard solution (e.g., 200-400 nm). Use this λmax for quantification.
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Procedure: a. Prepare a solution of this compound in the solvent/buffer system you intend to test (e.g., 100 µM in PBS, pH 7.4). b. Immediately after preparation (t=0), inject a sample onto the HPLC and record the chromatogram. This is your baseline. c. Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.). d. At subsequent time points (e.g., t=4h, 8h, 24h, 48h), inject another aliquot from the same solution.
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Data Analysis: a. Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease of >5% is often considered significant degradation. b. Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Methyl 6-bromo-3-hydroxypicolinate | 321601-48-3 [sigmaaldrich.com]
- 4. This compound (321596-58-1) for sale [vulcanchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-3-hydroxypicolinic Acid
Introduction
Welcome to the technical support guide for 6-Bromo-3-hydroxypicolinic acid (CAS No. 321596-58-1). This molecule is a valuable building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of selective inhibitors for proteins like the Fat Mass and Obesity-associated protein (FTO)[1]. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine ring—imparts specific physicochemical properties that can present unique challenges during purification[1].
Achieving high purity is non-negotiable, as residual impurities can compromise the yield, selectivity, and toxicological profile of subsequent synthetic steps and final active pharmaceutical ingredients[2]. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common hurdles in obtaining highly pure this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the direct bromination of 3-hydroxypicolinic acid[3]. Based on this and similar syntheses, you should anticipate:
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Unreacted Starting Materials: Residual 3-hydroxypicolinic acid is a very common impurity.
-
Isomeric Byproducts: While the 3-hydroxy group directs bromination, small amounts of other positional isomers may form.
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Over-brominated Species: Formation of di-brominated picolinic acids can occur if the reaction conditions are not carefully controlled[4].
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, CH₂Cl₂, Methanol, Water) are often present in the crude material[2][3].
-
Reagent-derived Impurities: Byproducts from brominating agents, such as succinimide from N-bromosuccinimide (NBS), may be present[5].
Q2: My product is difficult to crystallize and remains an oil or amorphous solid. What's causing this?
A2: This is a classic sign of persistent impurities that are inhibiting the formation of a crystal lattice.
-
Cause: Residual solvents or highly soluble impurities can act as "anti-solvents" or disrupt the ordered packing required for crystallization. The presence of isomeric impurities can also significantly hinder crystallization.
-
Solution: First, try removing residual solvents under high vacuum, possibly with gentle heating. If this fails, a preliminary purification by flash column chromatography to remove the bulk of impurities is recommended before attempting recrystallization.
Q3: I'm seeing very low yields after recrystallization. How can I optimize my recovery?
A3: Low yield is most often a solvent-related issue.
-
Using Too Much Solvent: This is the most common error. The goal is to create a saturated solution at high temperature, not to dissolve the compound easily. Use the absolute minimum amount of hot solvent required for full dissolution[6].
-
Improper Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold. This compound is polar; therefore, polar solvents like ethanol, methanol/water mixtures, or isopropanol are good starting points[7].
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize recovery of pure crystals[6].
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities are typically large, conjugated organic molecules formed as byproducts. They can often be removed effectively.
-
Solution: Use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% w/w) to the solution. Boil the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool and crystallize[6]. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q5: How can I reliably assess the purity of my final product?
A5: A multi-pronged approach is best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic or acetic acid) is a robust starting point. Purity is determined by the area percentage of the main product peak[2][8].
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak seen in the HPLC and can help identify the mass of unknown impurity peaks[9].
Part 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad, tailing peaks in HPLC | 1. Secondary interactions between the acidic proton of the carboxylic acid and free silanols on the silica-based column. 2. Column degradation. | 1. Add a small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and sharpen the peak shape. 2. Replace the column or use a pre-column guard. |
| Multiple spots on TLC after purification | 1. Incomplete separation during column chromatography. 2. Co-crystallization of an impurity with similar solubility. 3. Decomposition of the product on the TLC plate (if silica is acidic). | 1. Optimize the mobile phase for column chromatography; a shallower gradient or an isocratic elution may be necessary. 2. Perform a second recrystallization from a different solvent system. 3. Use neutralized silica gel plates or add a small amount of triethylamine to the TLC mobile phase. |
| Product won't solidify from chromatography fractions | 1. High-boiling point solvent (e.g., DMF, DMSO) is still present. 2. The compound has formed a stable solvate. | 1. Co-evaporate with a lower-boiling point solvent like toluene or methanol multiple times. Dry under high vacuum for an extended period. 2. Attempt to precipitate the solid by adding a non-polar anti-solvent like hexanes or diethyl ether to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate). |
| Inconsistent melting point | 1. Presence of residual impurities or solvents. 2. The compound exists in different polymorphic forms. | 1. Re-purify the material using an alternative method (e.g., recrystallize a column-purified product). 2. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) to investigate potential polymorphism[10]. |
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure. The optimal solvent must be determined experimentally.
-
Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, methanol/water mixtures). A good solvent will dissolve the crude solid completely upon heating but will result in significant precipitation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot solvent dropwise while stirring and heating until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes[6].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation[6].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This method is ideal for removing impurities with different polarities from the target compound.
-
Stationary Phase and Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation between your product and impurities, with an Rf value for the product of ~0.25-0.35. Due to the acidic nature of the compound, adding 0.5-1% acetic acid to the mobile phase can prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped[7].
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, starting with the low-polarity mixture identified by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column. For example, start with 30% Ethyl Acetate in Hexane and gradually increase to 70% Ethyl Acetate[7].
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Part 4: Visualization of Workflows
A logical approach to purification is key. The following diagrams illustrate a decision-making process and a general workflow for achieving high purity.
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for purification and analysis.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 321596-58-1|this compound|BLD Pharm [bldpharm.com]
- 10. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]
Reaction Fundamentals: The Electrophilic Substitution of 3-Hydroxypicolinic Acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the bromination of 3-hydroxypicolinic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this reaction. This guide is structured to move from foundational knowledge to specific troubleshooting scenarios, ensuring you have the insights needed to accelerate your research.
The bromination of 3-hydroxypicolinic acid is a classic example of electrophilic aromatic substitution. The reactivity and orientation of the incoming bromide electrophile (Br+) are governed by the electronic effects of the substituents already on the pyridine ring.
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-OH (Hydroxyl) Group: This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring through resonance, making it more susceptible to electrophilic attack.
-
-COOH (Carboxylic Acid) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making substitution more difficult.
-
Pyridine Ring Nitrogen: The nitrogen atom is electron-withdrawing (deactivating) and generally directs incoming electrophiles to the meta position (relative to the nitrogen).
The interplay of these groups dictates that the positions ortho and para to the powerful hydroxyl group are the most activated. Given that the other positions are either blocked or deactivated, bromination is strongly favored at the C5 position, para to the hydroxyl group.
Caption: Electronic influence of substituents on bromination.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reagents, conditions, and monitoring of the 3-hydroxypicolinic acid bromination reaction.
Q1: What are the most common brominating agents for this reaction, and what are their pros and cons?
The choice of brominating agent is critical for controlling reaction rate and selectivity.
| Brominating Agent | Pros | Cons | Safety Considerations |
| Bromine (Br₂) | Inexpensive, readily available, highly reactive. | Difficult to handle (volatile, corrosive), can lead to over-bromination, reaction can be slow without a catalyst.[1] | Highly toxic and corrosive. Must be handled in a fume hood with appropriate personal protective equipment (PPE). |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂, provides a slow, controlled release of Br₂, often more selective.[2] | More expensive than Br₂, may require a radical initiator or light for certain reactions (though not typically for this activated system).[3] | Irritant. Avoid inhalation of dust. Store away from moisture. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, high bromine content by weight, stable, provides a controlled release of bromine.[1][2] | More expensive than Br₂. | Irritant. Handle with care in a fume hood. |
Q2: Is a catalyst necessary for this reaction?
For highly activated aromatic systems like 3-hydroxypicolinic acid, a strong Lewis acid catalyst (e.g., FeBr₃) is often not required. The activating power of the hydroxyl group is usually sufficient to polarize the brominating agent and initiate the reaction. In some cases, pyridine itself can act as a catalyst in aromatic halogenations, although this is often a salt effect that increases the rate.[4][5][6]
Q3: What solvents are recommended for this bromination?
The choice of solvent can significantly impact reaction time by affecting the solubility of reactants and the stability of intermediates.
-
Acetic Acid: A common choice as it readily dissolves the starting material and is polar enough to support the ionic intermediates of the reaction.[5]
-
Water: Can be used, especially in processes involving bromine water. The reaction rate can be pH-dependent in aqueous media.[7]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally good at dissolving organic reagents but may lead to slower reaction rates compared to polar protic solvents.
Q4: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is key to optimizing the time and preventing the formation of side products.
-
Thin-Layer Chromatography (TLC): The most common method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates progress.
-
High-Performance Liquid Chromatography (HPLC): Offers a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material converted and the relative amounts of product and byproducts.[8]
Troubleshooting Guide: Optimizing Reaction Time
This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of 3-hydroxypicolinic acid.
Caption: Troubleshooting workflow for slow bromination reactions.
Q1: My reaction is extremely slow or has stalled. What should I do?
-
Potential Cause: The reaction temperature is too low. Electrophilic aromatic substitutions are often temperature-dependent. While some protocols start at 0°C to control selectivity, a higher temperature may be needed to achieve a reasonable rate.[8]
-
Troubleshooting Steps:
-
Confirm with TLC that the reaction has indeed stalled.
-
Gradually warm the reaction mixture to room temperature, and then if necessary, to 40-50°C.
-
Monitor the reaction by TLC every 30-60 minutes to check for the consumption of starting material. Be aware that higher temperatures can sometimes lead to an increase in side products.[1]
-
-
Potential Cause: The brominating agent is not sufficiently reactive under the current conditions.
-
Troubleshooting Steps:
-
If using a milder agent like NBS, consider switching to elemental bromine (Br₂).
-
Ensure your brominating agent is fresh. NBS, for example, can degrade over time if not stored properly.
-
A slight excess (e.g., 5-15 molar excess) of the brominating agent can sometimes be used to drive the reaction to completion, but this must be balanced against the risk of di-bromination.[8][9]
-
Q2: I'm observing the formation of multiple products, including what appears to be a di-brominated species. How can I improve selectivity?
-
Potential Cause: The reaction conditions are too harsh (high temperature or too much brominating agent). The initial monobrominated product is still activated enough to react a second time.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the 3-hydroxypicolinic acid. Using less than one equivalent can help minimize side products.[1][2]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0-5°C). This will slow down both the desired reaction and the undesired second bromination, but it will often decrease the rate of the second bromination more significantly.[10]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Q3: The reaction worked, but my yield is low after purification. Where could the product have been lost?
-
Potential Cause: The product is partially soluble in the wash solvents during workup.
-
Troubleshooting Steps:
-
After filtering the crude product, cool the filtrate in an ice bath to see if more product crystallizes out.
-
When washing the filtered solid, use ice-cold solvents to minimize dissolution of the product.[11]
-
Standard isolation and purification techniques are necessary to recover the final product.[8][12]
-
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Before workup, ensure the starting material is fully consumed via TLC or HPLC analysis. If not, allow the reaction to stir for a longer period. Reaction times can range from 1 to 48 hours.[8]
-
Standard Experimental Protocol: Bromination with Br₂ in Acetic Acid
This protocol provides a reliable starting point for the synthesis of 5-bromo-3-hydroxypicolinic acid.
Materials:
-
3-Hydroxypicolinic Acid (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.05 eq)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-hydroxypicolinic acid in glacial acetic acid. Cool the flask to 0-5°C using an ice-water bath.
-
Bromine Addition: In the addition funnel, prepare a solution of bromine in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back down to 0-5°C. Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Precipitation & Isolation: Slowly add cold deionized water to the reaction mixture until a precipitate forms. Stir for an additional 30 minutes in the ice bath.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.
-
Drying: Dry the solid product under vacuum to obtain the crude 5-bromo-3-hydroxypicolinic acid. The product can be further purified by recrystallization if necessary.[12]
References
- 1. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination (1974) | G. E. Dunn | 4 Citations [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 9. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 10. BR112016030604B1 - PROCESS FOR PREPARATION OF 3-HYDROXYPICOLINIC ACIDS - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with 6-Bromo-3-hydroxypicolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging 6-Bromo-3-hydroxypicolinic acid substrate. The inherent functionalities of this molecule present a unique set of obstacles that can lead to low yields or complete reaction failure. This document is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be encountering in the lab.
FAQ 1: My reaction shows no product formation, and I am only recovering my starting materials. What are the most likely causes?
Diagnosis: Complete lack of reactivity in a Suzuki coupling with this compound often points to immediate catalyst deactivation or inhibition. The substrate itself possesses multiple functionalities that can interfere with the palladium catalyst before the catalytic cycle can properly initiate.
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center.[1][2][3] This is a well-documented issue with pyridine-containing substrates and can effectively "poison" the catalyst, preventing it from participating in the oxidative addition step.[1][2]
-
Chelation-Based Catalyst Sequestration: The arrangement of the pyridine nitrogen, the 3-hydroxyl group, and the 2-carboxylic acid creates a powerful bidentate or even tridentate chelation site. This can form a highly stable, inactive palladacycle, effectively removing the catalyst from the reaction.[4][5]
-
Improper Catalyst/Ligand Selection: 2-Bromopyridines are notoriously challenging substrates for Suzuki couplings due to steric hindrance and the proximity of the coordinating nitrogen atom.[6] Standard catalyst systems like Pd(PPh₃)₄ may be completely ineffective.
Troubleshooting Strategies:
-
Employ Bulky, Electron-Rich Ligands: To counteract catalyst poisoning and promote the desired catalytic cycle, use ligands that are both sterically demanding and highly electron-donating. This enhances the rate of oxidative addition and reductive elimination while discouraging inhibitory binding of the pyridine nitrogen.[6][7] Buchwald-type phosphine ligands are the industry standard for this purpose.
-
Use a Pre-formed Catalyst: Start with a well-defined Pd(II) precatalyst that can be reliably reduced in situ to the active Pd(0) species. This can sometimes provide more consistent results than using a Pd(0) source directly.
-
Consider an Ester Protecting Group: Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) before the coupling reaction can disrupt the powerful chelation motif, freeing the catalyst to participate in the reaction. This adds steps but is often the most robust solution.
Data Presentation: Recommended Catalyst Systems for 2-Bromopyridine Substrates
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1-3% | Excellent for sterically hindered and electron-rich substrates.[6] |
| Pd(OAc)₂ | XPhos | 1-3% | High activity and stability, broadly applicable.[6] |
| Pd(OAc)₂ | RuPhos | 1-3% | Effective for heteroaromatic couplings.[6] |
| XPhos Pd G3 | (Integrated) | 1-3% | Air- and moisture-stable precatalyst, simplifies reaction setup. |
FAQ 2: My starting material is being consumed, but I'm observing significant substrate decomposition. What is happening?
Diagnosis: The primary pathway for the decomposition of this compound under typical Suzuki conditions is thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are known to lose CO₂ upon heating, a process that can be facilitated by the reaction conditions.[8][9][10] This side reaction consumes your starting material without generating the desired product.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most direct way to mitigate thermal decarboxylation. Many modern catalyst systems are highly active and may not require the high temperatures (e.g., >100 °C) often used in older protocols. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Protect the Carboxylic Acid: As mentioned previously, converting the carboxylic acid to an ester will prevent decarboxylation entirely.
-
Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the desired coupling reaction at a much faster rate than the decomposition pathway, even at elevated temperatures, by providing rapid and uniform heating.[11]
Experimental Workflow: Minimizing Substrate Decomposition
Caption: Logical workflow for addressing substrate decomposition.
FAQ 3: My starting material is consumed, but my main products are debrominated starting material and/or homocoupled boronic acid. How do I fix this?
Diagnosis: These side products are hallmarks of a Suzuki coupling where the transmetalation step is slow or inefficient compared to competing pathways.
-
Protodeboronation: The most common side reaction is the cleavage of the C-B bond of the boronic acid partner by a proton source (often water in the solvent mixture), replacing it with a hydrogen atom.[12][13][14] This is base-mediated and competes directly with transmetalation. If your desired coupling is slow, protodeboronation can become the dominant pathway.
-
Homocoupling: Palladium(II) species in the reaction mixture can catalyze the coupling of two boronic acid molecules.[7] This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[7][14]
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, though it is typically less common than issues with the boronic acid partner.
Troubleshooting Strategies:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin). These are significantly more resistant to protodeboronation.[12] The active boronic acid is then generated in situ under the reaction conditions.
-
Choose Your Base Carefully: While a base is required to activate the boronic acid for transmetalation, overly harsh bases can accelerate decomposition.[15][16][17] Switch from strong hydroxide bases (e.g., NaOH, KOH) to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄), which are often gentler.[18] Ensure you use at least 3 equivalents of base to neutralize both acidic protons on the substrate and facilitate the reaction.
-
Thoroughly Degas Your Reaction: To prevent homocoupling, it is critical to remove dissolved oxygen from your solvents and reaction vessel. This is typically done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[14][19]
Protocol: Standard Degassing and Reaction Setup
-
Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Prepare your solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) and degas it by bubbling Argon through it for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium precursor and ligand (or the pre-formed catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor its progress by TLC or LCMS.
Diagrams of Key Chemical Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle for the Suzuki-Miyaura coupling reaction.[15][20]
Failure Modes with this compound
Caption: Key competing pathways that lead to reaction failure.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
storage conditions to prevent degradation of 6-Bromo-3-hydroxypicolinic acid
Welcome to the technical support center for 6-Bromo-3-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental results and leading to significant delays. This document provides in-depth, evidence-based guidance on optimal storage conditions, troubleshooting common issues, and the scientific principles behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, refrigeration at 2-8°C under an inert atmosphere (like argon or nitrogen) is recommended.[3] It must be protected from light and moisture.
Q2: Why is a "tightly sealed container" so critical?
A tightly sealed container serves two primary purposes:
-
Preventing Moisture Absorption (Hygroscopicity): The presence of polar functional groups (hydroxyl and carboxylic acid) makes the compound susceptible to absorbing atmospheric moisture.[4] This can lead to clumping, inaccurate weighing, and can potentially facilitate hydrolytic degradation pathways.
-
Minimizing Air Exposure: Limiting contact with atmospheric oxygen is crucial to prevent slow oxidation, a common degradation pathway for hydroxylated aromatic compounds.
Q3: Is this compound sensitive to light?
Yes, compounds with similar structures, such as 6-bromopicolinic acid, are known to undergo photodehalogenation (loss of the bromine atom) upon exposure to light, leading to the formation of impurities like 6-hydroxypicolinic acid.[5] Therefore, storing the compound in an amber or opaque vial is essential to prevent photochemical degradation.
Q4: What materials or chemicals should be avoided during storage?
The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1][2][6][7]
-
Strong Oxidizing Agents: Can react with the electron-rich aromatic ring, leading to decomposition.
-
Strong Bases/Acids: Can cause unwanted acid-base reactions or catalyze degradation. Hazardous decomposition products upon thermal breakdown can include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][6][8]
Q5: How should I handle the compound when taking a sample from the main container?
To maintain the integrity of the bulk supply, it is best practice to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas. If this is not possible, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Quickly remove the desired amount and securely reseal the container immediately.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may indicate compound degradation.
Issue 1: The white or off-white powder has developed a yellow or brownish tint.
-
Primary Suspected Cause: Oxidation. Exposure to atmospheric oxygen, potentially accelerated by ambient light or elevated temperatures, can lead to the formation of colored quinone-like species or other oxidized degradation products. The hydroxyl group on the pyridine ring makes it susceptible to oxidation.
-
Secondary Suspected Cause: Photodegradation. Chronic exposure to light, even low levels, can initiate photochemical reactions over time, resulting in colored impurities.[5]
-
Recommended Action:
-
Do not use for sensitive applications. A color change indicates the presence of significant impurities, which will affect stoichiometry and may introduce interfering substances in your reaction.
-
Segregate the container. Label it clearly as "Suspected Degradation" to prevent accidental use.
-
Review storage protocol. Ensure all lab members are storing the compound in the dark, in a sealed container, and preferably refrigerated.
-
Procure a fresh lot. For reliable and reproducible results, starting with a new, unopened container of the reagent is the most scientifically sound approach.
-
Issue 2: Experimental results are inconsistent, especially with an older stock bottle.
-
Suspected Cause: Gradual, Non-Visible Degradation. The compound may have degraded to a level that is not visually apparent but is significant enough to impact reaction yields or biological activity. This can be due to slow ingress of moisture or air over multiple container openings. The effective concentration of the active molecule is lower than calculated from the weighed mass.
-
Recommended Action:
-
Quality Control (QC) Verification: If available, perform an analytical check such as HPLC to assess purity or obtain an NMR spectrum to compare against a reference.
-
"First-In, First-Out" (FIFO) Inventory: Implement a lab policy to use older stock first for non-critical applications and reserve the newest stock for pivotal experiments.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure to the environment.
-
Issue 3: The powder appears clumpy, sticky, or "wet".
-
Suspected Cause: Water Absorption (Hygroscopicity). This is a clear sign that the container was not sealed properly or was opened in a humid environment, allowing the compound to absorb significant amounts of water.[4]
-
Recommended Action:
-
Inaccurate Quantification: Do not proceed with experiments where precise concentration is required. The measured weight will be artificially high due to the water content.
-
Attempted Remediation (for non-critical use only): The clumped material can be dried in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for an extended period. However, this may not remove all bound water and is not a substitute for proper preventative storage.
-
Protocol Revision: This event should trigger a review of handling procedures. Ensure containers are warmed to ambient temperature before opening and are handled in a low-humidity environment whenever possible. Store the primary container within a larger desiccator for an extra layer of protection.
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation.[3] |
| Light | Protect from Light (Amber/Opaque Vial) | Prevents photochemical decomposition.[5] |
| Moisture | Dry/Desiccated Conditions | Prevents hydrolysis and inaccurate weighing due to hygroscopicity. |
| Container | Tightly Sealed, Proper Material | Prevents exposure to air and moisture.[1][2] |
| Compatibility | Store away from strong oxidizing agents, acids, and bases | Avoids chemical reactions and decomposition.[6][7] |
Experimental Protocols & Visual Guides
Protocol: Standard Operating Procedure for Handling and Storage
-
Receiving: Upon receipt, inspect the container for an intact seal. Affix a label with the date received and the intended user.
-
Initial Storage: Immediately place the unopened container in a designated 2-8°C storage unit, protected from light.
-
Sample Retrieval: a. Transfer the sealed container from the refrigerator to a desiccator at room temperature. b. Allow at least 30 minutes for the container to equilibrate to room temperature. This is critical to prevent condensation. c. In a low-humidity environment (e.g., a glove box or fume hood with dry air flow), briefly open the container. d. Using a clean, dry spatula, quickly weigh out the desired quantity of the compound. e. Purge the headspace of the container with an inert gas (e.g., argon), then immediately and tightly reseal the cap. f. Wrap the cap-body interface with paraffin film for an enhanced seal.
-
Return to Storage: Promptly return the sealed container to its designated 2-8°C, dark storage location.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing issues with your this compound.
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Methyl 6-broMo-3-hydroxypicolinate CAS#: 321601-48-3 [amp.chemicalbook.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Assessment of 6-Bromo-3-hydroxypicolinic Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
6-Bromo-3-hydroxypicolinic acid is a key heterocyclic building block in medicinal chemistry, notably serving as an intermediate in the synthesis of selective inhibitors for therapeutic targets.[1] With a molecular formula of C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol , its specific arrangement of a pyridine ring with bromo, hydroxyl, and carboxylic acid functional groups makes it a versatile scaffold for drug discovery.[1]
In the pharmaceutical industry, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent quality controls.[2] The purity of intermediates like this compound is not merely a quality metric; it is a foundational pillar of drug safety and efficacy.[3] Impurities, even at trace levels, can propagate through synthetic steps, leading to the formation of unwanted by-products, potentially altering the API's biological activity or introducing toxicity.[2][3] Consequently, robust and reliable analytical methods for purity assessment are indispensable for regulatory compliance and successful drug development.[4][5]
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers and drug development professionals to select the most appropriate strategy for their needs.
Logical Framework for Method Selection
The choice of an analytical method is dictated by the specific question being asked. Are you performing routine quality control, identifying an unknown impurity, or establishing an absolute purity value for a reference standard? The following decision-making framework illustrates the logical path to selecting the optimal technique.
References
A Comparative Guide to the Analytical Characterization of 6-Bromo-3-hydroxypicolinic Acid
This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation and purity assessment of 6-Bromo-3-hydroxypicolinic acid (BHPA). As a key intermediate in medicinal chemistry, particularly in the synthesis of selective inhibitors for the Fat Mass and Obesity-associated (FTO) protein, rigorous and unambiguous characterization of BHPA is paramount.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, empowering researchers to select and implement the most appropriate analytical strategies for their specific needs.
The molecular structure of this compound, with its substituted pyridine core, presents a distinct analytical challenge that can be comprehensively addressed through a multi-technique approach. Its molecular formula is C₆H₄BrNO₃ with a molecular weight of approximately 218.01 g/mol .[1]
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the structural analysis of organic molecules.[2][3] It provides precise information about the electronic environment, connectivity, and relative abundance of hydrogen atoms within a molecule. For BHPA, ¹H NMR is indispensable for confirming the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum of this compound
The structure of BHPA dictates a predictable yet informative ¹H NMR spectrum. There are four distinct types of protons: two aromatic protons on the pyridine ring, one hydroxyl proton, and one carboxylic acid proton.
-
Aromatic Protons (H-4 and H-5): The pyridine ring contains two adjacent protons. Due to the electron-withdrawing effects of the bromine atom, the nitrogen, and the carboxylic acid group, these protons are expected to be deshielded and appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm).[4][5] They will appear as two distinct signals, each split into a doublet by its neighbor (an AX spin system).
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is variable and highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear significantly downfield, typically in the 10-13 ppm range.[6][7][8] It usually presents as a broad singlet and its signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange, a classic confirmatory test for acidic protons.[7][8]
Experimental Protocol: ¹H NMR Analysis
Rationale: The choice of solvent is critical. A deuterated solvent is required to avoid a large interfering solvent signal.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for BHPA as it readily dissolves polar carboxylic acids and allows for the observation of exchangeable -OH and -COOH protons, which might be lost in protic solvents like D₂O or methanol-d₄.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution by gentle vortexing.
-
Internal Standard (Optional): While modern spectrometers can lock onto the deuterated solvent signal, tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm) if absolute precision is required.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz (or higher) spectrometer. Key parameters include:
-
Number of scans: 16-64 (to achieve good signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and splitting patterns (multiplicity) to confirm the structure.
Workflow for ¹H NMR Analysis
Caption: Workflow for structural confirmation of BHPA using ¹H NMR.
Part 2: A Comparative Analysis of Alternative Techniques
While ¹H NMR is powerful, a comprehensive characterization relies on a suite of analytical tools.[10] Each technique offers unique insights, and their combined data provides a self-validating system of analysis.
Alternative 1: ¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.[11]
Expected Data for BHPA: The spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield (165-185 ppm).[7][12] The other five carbons of the pyridine ring will have chemical shifts determined by their environment, including direct attachment to bromine, oxygen, and nitrogen atoms.
Protocol: The sample preparation is identical to that for ¹H NMR. However, ¹³C NMR is inherently less sensitive, requiring a higher sample concentration or a significantly longer acquisition time (more scans).
Alternative 2: Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3] High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula.
Expected Data for BHPA: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecule's mass (~218.01 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns can also provide structural clues, such as the loss of the carboxylic acid group (-45 Da).
Protocol: A small amount of sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).
Alternative 3: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique used to determine the purity of a sample and to quantify its components.[13][14] It separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.
Expected Data for BHPA: A pure sample of BHPA will result in a single, sharp peak in the chromatogram at a specific retention time under defined conditions. The presence of multiple peaks would indicate impurities. A diode-array detector (DAD) can provide a UV-Vis spectrum of the peak, offering additional evidence of identity.
Protocol: A standard method for picolinic acid derivatives involves a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[15][16] The sample is dissolved in the mobile phase, injected into the HPLC system, and monitored by a UV detector.
Comparative Summary of Techniques
| Technique | Information Provided | Primary Use Case | Advantages | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, relative proton count. | Structural Elucidation | Provides detailed structural map; non-destructive. | Requires relatively large sample amount (mg); can be complex for overlapping signals. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Structural Elucidation | Complements ¹H NMR; direct carbon information. | Low sensitivity; long acquisition times. |
| Mass Spec (HRMS) | Molecular weight, molecular formula, fragmentation patterns. | Identity Confirmation | Extremely high sensitivity (µg-ng); confirms elemental composition. | Provides little information on isomerism or connectivity. |
| HPLC | Purity, quantification, presence of impurities. | Purity Assessment | High precision and accuracy for quantification; excellent for resolving mixtures. | Provides no structural information on its own. |
Decision-Making Workflow for Method Selection
The choice of technique is dictated by the analytical question at hand. This workflow guides the researcher to the most efficient approach.
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion: An Integrated and Self-Validating Approach
For drug development professionals and researchers, no single technique provides a complete picture of this compound. The most robust and trustworthy characterization is achieved by integrating these orthogonal techniques. ¹H and ¹³C NMR confirm the covalent structure, high-resolution mass spectrometry validates the molecular formula, and HPLC confirms the purity and provides a quantitative measure. This multi-faceted approach creates a self-validating system, ensuring the identity, structure, and purity of this critical research compound and upholding the highest standards of scientific integrity.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. rroij.com [rroij.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rsc.org [rsc.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Picolinic Acid | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analyst's Guide to 6-Bromo-3-hydroxypicolinic Acid: A Comparative Analysis for High-Performance Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the mass analysis of nucleic acids and other challenging biomolecules, the choice of matrix is a critical determinant of data quality. This guide provides an in-depth technical comparison of 6-Bromo-3-hydroxypicolinic acid, a specialized derivative of the canonical nucleic acid matrix, 3-hydroxypicolinic acid (3-HPA). We will explore the foundational principles of 3-HPA, delve into the theoretical and practical implications of bromination, and provide objective comparisons with alternative matrices, supported by established experimental data and detailed protocols.
The Foundational Role of Picolinic Acids in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful soft ionization technique that enables the analysis of large, non-volatile biomolecules like DNA, RNA, and proteins with minimal fragmentation.[1] The success of a MALDI experiment hinges on the matrix, a small organic compound that co-crystallizes with the analyte. The matrix serves several crucial functions: it absorbs the energy from the UV laser, facilitates the desorption and ionization of the analyte molecules, and isolates them to prevent aggregation.[2][3]
For the analysis of oligonucleotides, 3-hydroxypicolinic acid (3-HPA) has long been the matrix of choice.[4][5] It is known as a "cool" matrix, meaning it imparts less internal energy to the analyte upon ionization, which is critical for preserving the integrity of fragile nucleic acids and preventing fragmentation.[6] Its utility is further enhanced by the use of additives, such as diammonium citrate, which suppress the formation of sodium and potassium adducts that can complicate spectra and reduce resolution.[6]
Performance Analysis: 6-Bromo-3-HPA in Context
While direct, peer-reviewed comparative studies on this compound are not extensively published, we can infer its performance characteristics based on the well-documented behavior of its parent compound, 3-HPA, and the known effects of halogenation on organic molecules. The introduction of a bromine atom at the 6-position is a deliberate chemical modification intended to enhance the matrix's properties.
Theoretical Advantages of Bromination:
-
Increased Acidity & Proton Transfer: Halogens are electron-withdrawing groups, which can increase the acidity of the carboxylic acid proton on the picolinic acid structure. This may facilitate more efficient protonation of the analyte in the gas phase, potentially enhancing ion signal.
-
Modified Crystallization: The bulky and hydrophobic bromine atom can alter the way the matrix co-crystallizes with the analyte. This can lead to more homogenous crystal formation, reducing the "sweet spot" phenomenon and improving shot-to-shot reproducibility.
-
Enhanced Energy Absorption: The bromo-substituent can subtly shift the UV absorption profile of the molecule, potentially leading to more efficient energy uptake from the nitrogen lasers commonly used in MALDI instruments (337 nm).
Comparative Overview of Standard MALDI Matrices
To contextualize the potential performance of 6-Bromo-3-HPA, it is essential to compare its parent compound, 3-HPA, against other workhorse matrices used for various classes of analytes.
| Matrix | Primary Analyte Class | Key Advantages | Key Disadvantages |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides (DNA, RNA)[5] | "Cool" matrix, minimal fragmentation[6]; excellent for nucleic acids up to ~50 bases.[4] | Poor ionization for peptides[7]; acidic nature can cause some analyte degradation.[6] |
| Sinapinic Acid (SA) | Proteins & Peptides (>10 kDa) | High salt tolerance; produces high-quality spectra for large proteins. | Strong matrix background below m/z 500; not ideal for small molecules or peptides. |
| α-Cyano-4-hydroxycinnamic Acid (CHCA) | Peptides & Small Proteins (<30 kDa) | High sensitivity for peptides; good for peptide mass fingerprinting. | Can induce fragmentation in labile molecules; significant matrix background in low-mass range. |
| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, Glycoproteins, Lipids[2] | High salt tolerance; versatile for multiple analyte classes.[8] | Can form non-homogenous crystals ("sweet spots"); performance varies with preparation method.[2] |
Key Experimental Workflows & Protocols
Achieving high-quality data requires meticulous sample preparation. The following protocols, based on established methods for 3-HPA, serve as a robust starting point for experiments with 6-Bromo-3-HPA.
Diagram: Standard MALDI-TOF MS Workflow
Caption: Standard workflow for MALDI-TOF MS analysis.
Protocol 1: Matrix Solution Preparation
Rationale: The choice of solvent and the inclusion of additives are critical for creating a matrix solution that promotes good co-crystallization and minimizes salt adducts. Acetonitrile/water is a common solvent system that effectively dissolves the matrix while being compatible with aqueous analyte solutions.[6]
-
Weighing: Accurately weigh 5-10 mg of this compound into a microcentrifuge tube.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Additive (Recommended for Nucleic Acids): Prepare a separate stock solution of 50 mg/mL diammonium citrate in ultrapure water.
-
Dissolution: Add the ACN/water solvent to the matrix to achieve a final concentration of approximately 50 mg/mL.
-
Adding the Additive: Add the diammonium citrate stock solution to the matrix solution to achieve a final concentration of 5-10 mg/mL. For example, add 1 part citrate stock to 9 parts matrix solution.
-
Vortexing: Vortex the tube thoroughly for 1-2 minutes until the matrix and additive are completely dissolved. Centrifuge briefly to pellet any undissolved particulates. Use the supernatant for experiments.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
Rationale: The dried-droplet method is the most common technique for sample application. The goal is to create a homogenous crystalline spot where the analyte is evenly dispersed within the matrix crystals. The ratio of matrix to analyte is crucial; a large molar excess of matrix is required for efficient energy transfer.[3]
-
Analyte Dilution: Ensure the oligonucleotide sample is dissolved in ultrapure water at a concentration of 10-100 pmol/µL.[9] It is critical to desalt the sample beforehand, as alkali metal cations suppress the analyte signal.
-
Mixing: On a clean surface (e.g., Parafilm) or in a separate microcentrifuge tube, combine the analyte solution and the matrix solution from Protocol 1 in a 1:1 volume ratio. Pipette up and down gently to mix.
-
Spotting: Carefully pipette 0.5 to 1.0 µL of the final mixture onto a designated spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. This process allows for the co-crystallization of the analyte within the matrix. Do not use a vacuum desiccator for this step unless optimizing for very fast crystallization, as it can affect crystal morphology.
-
Analysis: Once the spot is dry (typically appearing as a crystalline film), the target plate is ready to be loaded into the mass spectrometer.
Expert Insights & Troubleshooting
-
No Signal: If no analyte signal is observed, first check the ionization mode. Oligonucleotides are best analyzed in negative ion mode due to their phosphodiester backbone.[6] Also, incrementally increase the laser power, as the initial setting may be below the desorption threshold.
-
Broad Peaks/Poor Resolution: This is often caused by salt contamination (Na⁺/K⁺ adducts). Ensure the sample is thoroughly desalted prior to analysis. If the issue persists, increase the concentration of diammonium citrate in the matrix solution.
-
Analyte Fragmentation: While 3-HPA and its derivatives are "cool" matrices, excessive laser power can still cause fragmentation.[6] Reduce the laser intensity to the lowest possible level that still provides a stable analyte signal.
-
Reproducibility Issues: Poor shot-to-shot reproducibility is often due to inhomogeneous crystallization. Try preparing fresh matrix solution or consider alternative spotting techniques like the "sandwich" method, where a thin layer of matrix is applied before and after the analyte solution.
Diagram: Properties of an Ideal MALDI Matrix
Caption: Key chemical and physical properties of an effective MALDI matrix.
Conclusion and Recommendations
This compound represents a targeted evolution of the gold-standard matrix for oligonucleotide analysis. While it builds upon the proven "cool" and gentle ionization properties of 3-HPA, the addition of the bromine atom is rationally designed to improve reproducibility, and potentially, ionization efficiency.
Recommendations for Researchers:
-
For routine analysis of standard DNA and RNA oligonucleotides, 3-HPA remains a reliable and well-documented choice.
-
Consider this compound when experiencing issues with reproducibility or when seeking to maximize sensitivity for challenging or low-concentration nucleic acid samples.
-
Always begin with the established protocols for 3-HPA and perform systematic optimization of laser power and matrix preparation when transitioning to this new derivative.
-
The principles of meticulous sample desalting and the use of cation-chelating additives are paramount for success with any picolinic acid-based matrix.
By understanding the foundational chemistry and leveraging the strategic advantages of this next-generation matrix, researchers can enhance the quality and reliability of their mass spectrometry data, accelerating discovery in drug development and life sciences.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. web.colby.edu [web.colby.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rknochenmuss.ch [rknochenmuss.ch]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to HPLC Methodologies for the Analysis of 6-Bromo-3-hydroxypicolinic Acid
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Bromo-3-hydroxypicolinic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, robust and reliable analytical methods for this analyte are paramount for ensuring product quality and process control. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind method development choices, offering a framework for researchers, scientists, and drug development professionals to select and optimize HPLC conditions for this and structurally similar molecules.
Understanding the Analyte: Physicochemical Properties of this compound
Effective HPLC method development begins with a thorough understanding of the analyte's chemical properties. This compound is a polar, aromatic carboxylic acid. Its key physicochemical parameters, which dictate its behavior in a chromatographic system, are estimated as follows:
-
pKa : The presence of a carboxylic acid group and a phenolic hydroxyl group suggests at least two pKa values. The carboxylic acid pKa is estimated to be around 2-3, while the phenolic hydroxyl pKa is likely around 8-9. This means the compound's charge state is highly dependent on the mobile phase pH.
-
LogP : The octanol-water partition coefficient (LogP) is predicted to be in the range of 1.5 to 2.5, indicating moderate hydrophobicity.
-
UV Absorbance : The pyridine ring conjugated with the carboxylic acid and hydroxyl groups results in strong UV absorbance, typically with a maximum (λmax) around 280-320 nm.
This combination of polarity, ionizability, and UV absorbance makes reversed-phase HPLC with UV detection a suitable starting point for analysis. However, the ionizable nature of the molecule presents a specific challenge: controlling its retention and peak shape.
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC approaches: a traditional buffered mobile phase method on a C18 column and an alternative method using a modern phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Method A: Classic C18 with Buffered Mobile Phase
This approach is the workhorse of reversed-phase chromatography. The goal is to suppress the ionization of the carboxylic acid group by maintaining the mobile phase pH below its pKa, thereby ensuring consistent retention and symmetrical peak shape.
Rationale for Experimental Choices:
-
Column: A C18 column is chosen for its general-purpose hydrophobicity, providing good retention for moderately nonpolar compounds like this compound.
-
Mobile Phase: A phosphate buffer at pH 2.5 is used to ensure the carboxylic acid group is fully protonated (in its neutral form). This minimizes peak tailing that can occur when the analyte is in a mixed ionic/neutral state. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.
-
Detection: UV detection at 285 nm is selected based on the typical absorbance profile of such aromatic compounds, offering a good balance of sensitivity and selectivity.
Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity compared to a standard C18 phase. The phenyl groups in the stationary phase can undergo pi-pi interactions with the pyridine ring of the analyte, leading to differential retention patterns, which can be advantageous when separating it from structurally similar impurities.
Rationale for Experimental Choices:
-
Column: The phenyl-hexyl phase provides a mixed-mode interaction mechanism (hydrophobic and pi-pi interactions), which can enhance the resolution between aromatic analytes.
-
Mobile Phase: A similar buffered mobile phase is used to maintain control over the analyte's ionization state. The gradient profile may need to be adjusted compared to the C18 method due to the different retention mechanism.
-
Detection: The detection wavelength remains the same, as it is a property of the analyte, not the separation method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods.
Method A: C18 with Buffered Mobile Phase Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.
-
Method B: Phenyl-Hexyl Protocol
-
Mobile Phase Preparation:
-
Identical to Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 75% B
-
10-12 min: 75% B
-
12-12.1 min: 75% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Identical to Method A.
-
Comparative Data and Performance
The following table summarizes the expected performance characteristics of the two methods based on typical results for similar compounds.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Justification |
| Retention Time | ~7.5 min | ~8.2 min | The pi-pi interactions with the phenyl-hexyl phase can lead to stronger retention for aromatic analytes. |
| Peak Asymmetry | < 1.2 | < 1.2 | Both methods use a buffered mobile phase to ensure good peak shape. |
| Theoretical Plates | > 5000 | > 5000 | Both columns should provide good efficiency. |
| Selectivity | Standard hydrophobic selectivity. | Enhanced selectivity for aromatic and unsaturated compounds due to pi-pi interactions. | This is the key difference and the primary reason for choosing the phenyl-hexyl column as an alternative. |
Method Development and Optimization Workflow
The process of developing and comparing these HPLC methods can be visualized as a logical workflow.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl column-based methods are capable of providing robust and reliable analysis for this compound.
-
For routine quality control , where speed and simplicity are key, Method A (C18) is often sufficient and represents a more traditional and widely available option.
-
For complex samples containing structurally similar impurities, particularly other aromatic compounds, Method B (Phenyl-Hexyl) is recommended. The alternative selectivity offered by the pi-pi interactions can provide the necessary resolution that a C18 column might lack.
Ultimately, the choice of method should be guided by the specific analytical challenge at hand. It is always recommended to screen both column chemistries during method development to empirically determine the best approach for a given sample matrix.
A Tale of Two Scaffolds: A Comparative Guide to 6-Bromo-3-hydroxypicolinic Acid and 3-Hydroxypicolinic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pyridine ring serves as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, picolinic acids are of particular interest due to their dual functionality: a carboxylic acid for amide bond formation and derivatization, and a nitrogen atom that influences the ring's electronics and acts as a coordination site. This guide provides an in-depth comparison of two closely related yet synthetically distinct building blocks: 3-hydroxypicolinic acid (3-HPA) and its C-6 brominated counterpart, 6-Bromo-3-hydroxypicolinic acid.
This document moves beyond a simple cataloging of properties to explore the fundamental strategic differences these molecules offer the synthetic chemist. We will delve into how the presence of a bromine atom on the pyridine ring transforms this compound from a simple chelating agent and structural component into a versatile handle for advanced molecular construction, particularly through palladium-catalyzed cross-coupling reactions.
At a Glance: Physicochemical Properties
The introduction of a bromine atom at the 6-position imparts subtle but significant changes to the molecule's physical and electronic properties. These differences can influence solubility, reactivity, and interaction with biological targets.
| Property | 3-Hydroxypicolinic Acid | This compound |
| Molecular Formula | C₆H₅NO₃ | C₆H₄BrNO₃ |
| Molar Mass | 139.11 g/mol | 218.01 g/mol |
| Appearance | Light yellow needles or powder | White to off-white solid |
| Melting Point | 208-212 °C | Not widely reported |
| pKa | ~5.3 (for carboxylic acid) | 2.32 (Predicted) |
| LogP | ~0.5 | 1.25 (Predicted) |
| CAS Number | 874-24-8 | 321596-58-1 |
The Synthetic Dichotomy: Choosing the Right Tool for the Job
The decision to use 3-HPA versus its brominated analog is a strategic one, dictated entirely by the desired synthetic outcome. The core difference lies in the functionality offered by the C-6 position of the pyridine ring.
3-Hydroxypicolinic Acid (3-HPA): The Archetypal Chelator and Building Block
3-HPA is a well-established compound with primary applications stemming from its inherent structural and electronic properties.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxylate groups make 3-HPA an excellent chelating agent for various metal ions.[1] This property is exploited in the development of metal-based drugs and for analytical applications. For instance, it forms complexes with copper that exhibit cytotoxic and antimycobacterial activity.[2][3]
-
MALDI Mass Spectrometry: In the field of analytical chemistry, 3-HPA is widely used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and nucleic acids.[4][5][6] Its role is to co-crystallize with the analyte and absorb laser energy, facilitating soft ionization and minimizing fragmentation.[4]
-
Simple Synthetic Intermediate: 3-HPA serves as a starting material for derivatives where modification of the carboxylic acid or hydroxyl group is the primary goal. It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.
This compound: The Gateway to Molecular Complexity
The strategic placement of a bromine atom at the C-6 position transforms the picolinic acid scaffold into a versatile platform for carbon-carbon and carbon-heteroatom bond formation. The bromine atom acts as a synthetic "handle," enabling a range of powerful transformations that are impossible with the parent 3-HPA.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant advantage of using the 6-bromo derivative. The carbon-bromine bond is a classic substrate for a multitude of palladium-catalyzed reactions that have revolutionized modern drug discovery.[5]
-
Suzuki-Miyaura Coupling: Enables the formation of a new C-C bond by coupling with an organoboron species (boronic acids or esters). This is a robust and widely used method to introduce aryl, heteroaryl, or alkyl groups at the 6-position.
-
Buchwald-Hartwig Amination: Allows for the synthesis of C-N bonds by coupling with a primary or secondary amine. This reaction is invaluable for constructing the arylamine moieties prevalent in many bioactive molecules.
-
Sonogashira Coupling: Facilitates the formation of a C-C triple bond by coupling with a terminal alkyne, introducing alkynyl functionalities.
-
This capability to be functionalized at the C-6 position is critical in medicinal chemistry. For example, this compound has been used as an intermediate in the synthesis of selective inhibitors of the Fat Mass and Obesity-associated (FTO) protein, where derivatization at this position was crucial for extending the molecule into the substrate-binding site.[4]
-
Debromination as a Strategic Step: The bromo group can also be used as a temporary directing group or to modulate reactivity, only to be removed in a later synthetic step. Catalytic reduction, often using palladium on carbon (Pd/C) and a hydrogen source, can efficiently replace the bromine atom with a hydrogen, yielding the 3-hydroxypicolinic acid scaffold after the necessary modifications have been made elsewhere.
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
To illustrate the synthetic utility of the bromo-substituent, this section provides a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of reagents is explained to provide deeper insight.
Protocol: Synthesis of 6-Aryl-3-hydroxypicolinic Acid via Suzuki-Miyaura Coupling
This protocol is a generalized representation. Specific conditions may vary based on the boronic acid used.
-
Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Causality: The boronic acid is used in slight excess to ensure complete consumption of the starting bromide. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Catalyst and Solvent Addition: To the solid mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.). Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand (dppf) stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The aqueous co-solvent is often necessary to dissolve the base and facilitate the reaction.
-
-
Inerting and Reaction: Seal the vessel and thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes. Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with an acid like 1M HCl. This protonates the carboxylate, making the product more soluble in organic solvents. Extract the aqueous layer several times with an organic solvent such as ethyl acetate (EtOAc).
-
Causality: Acidification ensures the product is in its neutral carboxylic acid form for efficient extraction. Multiple extractions maximize the recovery of the product from the aqueous phase.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography or recrystallization, to yield the pure 6-aryl-3-hydroxypicolinic acid.
Conclusion and Strategic Outlook
The choice between 3-hydroxypicolinic acid and this compound is a clear illustration of how a single atomic substitution can dramatically expand the synthetic utility of a molecule.
-
Choose 3-Hydroxypicolinic Acid when the synthetic goal involves leveraging its inherent properties as a chelator, a simple structural unit for amide formation, or as a terminal fragment in a larger molecule. It is the reagent of choice when no further diversification at the pyridine ring is required.
-
Choose this compound when the synthetic strategy requires the introduction of diverse molecular fragments at the C-6 position. Its true power lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex, highly functionalized molecules that are central to modern drug discovery and materials science.
For the medicinal chemist and the process developer, understanding this distinction is key to efficient and innovative synthesis design. The 6-bromo derivative is not merely an alternative; it is an enabling tool that opens doors to a vast chemical space, allowing for the systematic exploration of structure-activity relationships and the creation of novel molecular entities.
References
- 1. mdpi.com [mdpi.com]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. This compound (321596-58-1) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of 6-Bromo-3-hydroxypicolinic Acid Derivatives and Related Picolinates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinic Acid Scaffold in Drug Discovery
Picolinic acid, a pyridine-2-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, attributable to their ability to chelate metal ions, participate in hydrogen bonding, and interact with various biological targets. The strategic placement of substituents on the pyridine ring can profoundly modulate the compound's physicochemical properties and biological efficacy. This guide focuses on the potential of the 6-bromo-3-hydroxypicolinic acid scaffold, a di-substituted picolinic acid, by drawing parallels with its structural analogs.
Comparative Analysis of Biological Activities
To construct a comprehensive understanding, we will compare the reported biological activities of various substituted picolinic acid derivatives, focusing on antimicrobial, anticancer, and antiviral properties. This structure-activity relationship (SAR) analysis will serve as a predictive tool for the potential of this compound derivatives.
Antimicrobial Activity: A Tale of Halogens and Selectivity
Halogenation has been a cornerstone strategy in enhancing the antimicrobial potency of various heterocyclic compounds. In the context of picolinamides, the position and nature of the halogen substituent play a crucial role in determining both the activity and the spectrum of targeted microorganisms.
A study on picolinamide antibacterials revealed that a 2,4-disubstitution pattern on the picolinamide core imparted exquisite selectivity against Clostridioides difficile.[1] For instance, a constitutional isomer of a compound active against both MRSA and C. difficile became highly selective for the latter with a 1024-fold increase in selectivity simply by repositioning a nitrogen atom.[1] This highlights the subtle yet profound impact of structural modifications on biological activity.
Furthermore, research on flavonoid derivatives has shown that the presence of bromine or chlorine atoms significantly affects their antimicrobial properties.[2] For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone exhibited strong inhibitory effects against pathogenic bacteria like E. faecalis and E. coli.[2] While not picolinic acids, these findings underscore the general principle of halogen-mediated enhancement of antimicrobial action.
Picolinic acid itself has demonstrated broad-spectrum antibacterial activity against a range of pathogens, including S. marcescens, K. pneumoniae, E. coli, and S. flexneri, with minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL.[3][4] The chelation of metal ions is a proposed mechanism for this activity. Metal complexes of picolinic acid, such as those with copper, cobalt, and zinc, have also shown significant antibacterial effects.[5]
Table 1: Comparative Antimicrobial Activity of Picolinic Acid Derivatives and Related Compounds
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
| Picolinic Acid | S. marcescens, K. pneumoniae, E. coli | 0.5 mg/mL | [3][4] |
| Picolinic Acid | P. mirabilis | 1.5 mg/mL | [3] |
| Picolinamide (2,4-disubstituted) | C. difficile | 0.125 µg/mL | [1] |
| 6-Chloro-8-nitroflavone | E. faecalis, E. coli | Strong Inhibition | [2] |
| 6-Bromo-8-nitroflavone | E. faecalis, E. coli | Strong Inhibition | [2] |
| Copper Picolinate | S. aureus, E. coli | 0.5 mg/mL | [5] |
Based on this comparative data, it is reasonable to hypothesize that amides and esters derived from This compound would exhibit significant antimicrobial activity. The presence of the bromine atom at the 6-position could enhance potency, while the 3-hydroxy group might contribute to metal chelation and hydrogen bonding interactions with bacterial enzymes, potentially leading to a unique spectrum of activity.
Anticancer Activity: Targeting Cancer Cell Proliferation
Picolinamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.
Several N-methyl-4-phenoxypicolinamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung), H460 (lung), and HT29 (colon).[6][7] Some of these compounds exhibited potent antiproliferative activity, with IC50 values in the low micromolar range, even surpassing the efficacy of the reference drug sorafenib.[6][7]
Furthermore, two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8] Several of these compounds demonstrated potent VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, significantly more potent than sorafenib.[8] Notably, some of these compounds also showed significant cell death in various resistant human cancer cell lines.[8]
The presence of a halogen, such as in 2-halo amides, has been shown to contribute to toxicity through covalent bond formation via SN2 displacement or Michael addition.[9] This suggests that the bromo-substituent in this compound derivatives could potentially enhance their anticancer activity through increased reactivity with biological nucleophiles.
Table 2: Comparative Anticancer Activity of Picolinamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50) | Target/Mechanism | Reference(s) |
| N-methyl-4-phenoxypicolinamides | A549, H460, HT-29 | 1.7 - 3.6 µM | Cytotoxicity | [6][7] |
| Picolinamide-(thio)urea derivatives | A549 | Potent | VEGFR-2 Inhibition | [8] |
| Picolinamide-dithiocarbamate derivatives | A549 | 27 - 94 nM | VEGFR-2 Inhibition | [8] |
Considering these findings, derivatives of This compound are strong candidates for anticancer drug discovery. The picolinamide core provides a proven scaffold for cytotoxicity, and the 6-bromo substituent could enhance this activity. The 3-hydroxy group could also participate in crucial interactions within the active sites of target enzymes.
Antiviral Activity: A Broad-Spectrum Potential
Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[10][11] Mechanistic studies suggest that it inhibits viral entry by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion.[10] This broad-spectrum activity makes picolinic acid and its derivatives attractive candidates for the development of novel antiviral therapeutics.
A patent application further details the antiviral applications of picolinic acid and its derivatives, highlighting their ability to inhibit the entry of various enveloped and syncytium-forming viruses.[12] The document suggests that substitutions at the 3, 4, 5, and/or 6 positions could be explored to modulate this activity.[12]
Another study demonstrated the antiviral and cytotoxic effects of picolinic acid against HIV-1 and HSV-2 infected cells, where it induced apoptosis and inhibited viral replication.[13]
While specific data on halogenated or hydroxylated picolinic acid derivatives in antiviral assays is scarce, the established broad-spectrum activity of the parent compound provides a strong rationale for investigating derivatives of This compound as potential antiviral agents. The bromo and hydroxy substituents could influence the compound's interaction with viral or host cell membranes, potentially leading to enhanced potency or a modified spectrum of activity.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for Broth Microdilution Assay
References
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of reactive toxicants: structure-activity relationships for amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]
- 13. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Commercial 6-Bromo-3-hydroxypicolinic Acid
Introduction: The Imperative of Purity in a Critical Reagent
6-Bromo-3-hydroxypicolinic acid is a substituted pyridine carboxylic acid with significant utility in the pharmaceutical and life sciences sectors. Its well-defined structure, featuring multiple functional groups amenable to derivatization, makes it a valuable intermediate in medicinal chemistry.[1] Notably, it serves as a key building block in the synthesis of selective inhibitors for critical targets like the Fat Mass and Obesity-associated protein (FTO), a protein implicated in metabolic diseases.[1]
In any drug development pipeline, the quality of starting materials and intermediates is non-negotiable. The presence of impurities in a reagent like this compound can have cascading negative effects, leading to aberrant reaction outcomes, the formation of undesired side products, and misleading biological data. Potential impurities may include unreacted starting materials from its synthesis (e.g., 3-hydroxypicolinic acid), regioisomers, or residual solvents, each capable of compromising the integrity of subsequent research.[2]
This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of purity for commercial this compound. It is designed for researchers, quality control analysts, and drug development professionals who require not just data, but validated, trustworthy, and actionable insights into the quality of this critical reagent.
Pillar of Trust: The Role of Analytical Method Validation
Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) mandate this process to ensure that data is reliable, accurate, and reproducible.[3][5] Our experimental approach is built upon these foundational parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Adherence to these principles ensures that the protocols described herein are self-validating systems, providing a foundation of trustworthiness for all generated data.
Comparative Analysis of Purity Assessment Techniques
A single analytical method is rarely sufficient to build a complete purity profile. A multi-pronged, orthogonal approach is required to account for all potential impurities, from non-volatile organic molecules to residual solvents. Below, we compare the most effective techniques, detailing their underlying principles, experimental protocols, and strategic applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Application: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. It separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] For this compound, which contains a UV-active pyridine ring, UV detection provides a sensitive and robust means of quantification. This method is ideal for determining "purity by area %," which quantifies the main compound relative to other detectable, non-volatile impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a common mobile phase modifier that improves peak shape and ionization efficiency if the effluent is directed to a mass spectrometer, without being corrosive to the HPLC system.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
Rationale: A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities (like residual starting material) and late-eluting nonpolar impurities are resolved from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution (typically around 250-280 nm for pyridine derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Application: LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[7] While HPLC-UV can quantify impurities, it cannot identify them without a corresponding reference standard. LC-MS provides the molecular weight of the eluting compounds, which is invaluable for identifying unknown impurities and confirming the identity of the main peak. This is a crucial step in a comprehensive purity assessment.[8]
Experimental Protocol: LC-MS Method
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for mass confirmation or a tandem MS for structural elucidation).
-
Chromatography: The same HPLC method as described above can be used. The use of a volatile buffer like formic acid is critical for MS compatibility.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Rationale: The pyridine nitrogen and carboxylic acid group can be readily protonated, making ESI+ a sensitive ionization mode for this class of compounds.
-
Scan Range: m/z 100-500. This range will cover the mass of the parent compound (C₆H₄BrNO₃, MW ≈ 218 g/mol ) and potential dimers or common impurities.[1]
-
Quantitative NMR (qNMR) Spectroscopy
Principle & Application: While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) determines absolute purity (w/w %) without the need for a specific reference standard of the analyte.[9] The method works by comparing the integral of a known proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. This provides an orthogonal and highly accurate purity value that is independent of the analyte's UV absorptivity.
Experimental Protocol: ¹H qNMR Method
-
Instrumentation: NMR spectrometer (400 MHz or higher for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to a known volume.
-
-
¹H NMR Acquisition:
-
Rationale: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is critical to ensure full relaxation and accurate integration.
-
A sufficient number of scans must be collected to achieve a high signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic, well-resolved peak of the analyte to the integral of the internal standard, accounting for the number of protons each signal represents, their molecular weights, and their weighed masses.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: Many impurities are not byproducts of the reaction but are residual solvents from synthesis and purification (e.g., DMF, methanol, ether).[2] These volatile organic compounds are not always detectable by HPLC. GC-MS is the standard method for the separation, identification, and quantification of such volatile impurities.[10][11]
Experimental Protocol: Headspace GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer, with a headspace autosampler.
-
Sample Preparation: Accurately weigh a sample of the this compound into a headspace vial. Add a high-boiling point solvent (e.g., DMSO) and seal the vial.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80-100 °C) to partition the volatile solvents into the gas phase (headspace).
-
GC Conditions:
-
Column: A polar column (e.g., Stabilwax-DB or similar) is typically used for residual solvent analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp (e.g., starting at 40 °C and ramping to 240 °C) is used to separate solvents based on their boiling points.
-
-
MS Detection: The mass spectrometer is used to identify the eluted solvents by comparing their fragmentation patterns to a spectral library (e.g., NIST).
Data Presentation and Visualization
For clarity, the roles and outputs of these techniques are summarized below.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Purpose | Purity Determined | Common Impurities Detected | Strengths | Limitations |
| HPLC-UV | Quantification of non-volatile impurities | Relative Purity (Area %) | Starting materials, side-products, degradants | Robust, reproducible, widely available | Cannot identify unknown peaks; not suitable for volatile compounds |
| LC-MS | Identification of non-volatile impurities | Identity Confirmation | Starting materials, side-products, degradants | High sensitivity and specificity; provides MW data | Quantification can be complex; not for volatiles |
| ¹H qNMR | Absolute purity determination | Absolute Purity (w/w %) | Any proton-containing impurity | Highly accurate; no analyte-specific standard needed | Lower sensitivity than HPLC; requires specialized equipment and expertise |
| GC-MS | Identification & quantification of volatiles | ppm or % level | Residual solvents (e.g., Methanol, THF, DMF) | Gold standard for volatile analysis | Not suitable for non-volatile compounds; can require derivatization for some analytes |
Table 2: Illustrative Purity Analysis of a Commercial Batch of this compound
| Analysis Method | Parameter Measured | Result | Interpretation |
| HPLC-UV | Main Peak Area % | 99.2% | High purity with respect to non-volatile, UV-active impurities. |
| Impurity 1 (retention time match with 3-hydroxypicolinic acid) | 0.6% | Minor amount of unreacted starting material is present. | |
| Unknown Impurity 2 | 0.2% | An unknown, likely related, impurity is present. | |
| LC-MS | Main Peak [M+H]⁺ | m/z 217.9 / 219.9 | Confirms the molecular weight and isotopic pattern for C₆H₄BrNO₃. |
| Impurity 1 [M+H]⁺ | m/z 140.0 | Confirms the identity of the starting material, 3-hydroxypicolinic acid. | |
| ¹H qNMR | Absolute Purity (w/w %) | 98.8% | The absolute purity is high and corroborates the HPLC data, accounting for any non-UV active impurities. |
| GC-MS | Residual Methanol | 450 ppm | A trace amount of a common recrystallization solvent is present. |
| Residual THF | < 50 ppm | The level of tetrahydrofuran is below the detection limit. |
Visualizing the Workflow: An Integrated Strategy
A comprehensive assessment requires a logical integration of these techniques. The following workflows illustrate this strategic approach.
Conclusion
Assessing the purity of commercial this compound is not a one-size-fits-all process. A robust, reliable, and comprehensive characterization demands a multi-technique, orthogonal approach. HPLC-UV serves as the workhorse for routine quality control, providing relative purity with respect to non-volatile components. However, for a complete and trustworthy purity profile, it must be complemented by LC-MS for the confident identification of impurities, GC-MS for the detection of residual solvents, and qNMR for an unbiased, absolute measure of purity. By integrating these validated methods, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material meets the stringent quality standards required for groundbreaking scientific advancement.
References
- 1. This compound (321596-58-1) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. particle.dk [particle.dk]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxypicolinic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 6-Bromo-3-hydroxypicolinic acid
As researchers dedicated to advancing drug development, our responsibilities extend beyond discovery to the safe and compliant management of every chemical we handle. 6-Bromo-3-hydroxypicolinic acid, a halogenated pyridine derivative, requires meticulous disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework grounded in established safety protocols. The core principle is straightforward: This compound must be treated as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.
Part 1: Hazard Assessment & Core Safety Principles
Understanding the chemical nature of this compound is fundamental to managing its disposal. Its structure contains three key features dictating its handling: a brominated organic backbone, a carboxylic acid group, and a pyridine ring. Consequently, it is classified as a halogenated organic acid .
This classification is critical because environmental regulations and waste disposal facilities mandate the strict segregation of halogenated waste from non-halogenated streams.[1][2][3][4] Co-mingling these wastes can disrupt recycling processes for non-halogenated solvents and significantly increase disposal costs.[1] From a safety perspective, its acidic nature makes it incompatible with bases, and as with many organic compounds, it is incompatible with strong oxidizing agents.[5]
Hazard Profile and Required Personal Protective Equipment (PPE)
Based on data from the compound and its structural analogs, the following hazards are identified.[6][7] Adherence to the specified PPE is mandatory for all handling and disposal operations.
| Hazard Classification | Category | Precautionary Statement | Required PPE |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7] | Chemical-resistant gloves (e.g., Nitrile) |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[6][7] | Safety goggles with side shields or face shield |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][7] | Use only in a well-ventilated area or under a chemical fume hood. |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[7] | Lab coat, closed-toe shoes |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure solid or in a solution, follows a systematic process of segregation, containment, and professional removal.
Experimental Workflow: Waste Segregation and Collection
-
Identify and Classify: The moment this compound or any material contaminated with it is designated as waste, it must be classified as Halogenated Organic Waste .
-
Select an Appropriate Waste Container:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or the original manufacturer's container.[2] Metal cans are not recommended as the acidic nature of the compound can cause corrosion over time.[2]
-
Ensure the container has a secure, tightly-sealing lid to prevent the escape of vapors. The container must be kept closed except when actively adding waste.[4][8]
-
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label to the container before adding any waste. Your institution's Environmental Health & Safety (EHS) department will provide these.
-
Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture with their approximate percentages.[3][4]
-
Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
-
Accumulate Waste Safely:
-
Store the designated waste container in a satellite accumulation area (SAA), typically within the laboratory in or under a chemical fume hood.[4]
-
The container must be kept in secondary containment (e.g., a plastic tub) to control any potential leaks.[2]
-
Crucially, store this halogenated waste separately from non-halogenated organic waste, acids, bases, and oxidizers.[2][3]
-
-
Arrange for Final Disposal:
-
Once the container is nearly full (around 75-80% capacity) or you have finished the project, schedule a pickup with your institution's EHS office.[4]
-
Do not attempt to transport, treat, or dispose of the chemical waste yourself. Disposal must be conducted through an approved and licensed waste disposal plant.[5][6][9]
-
Part 3: Emergency Procedures for Spills
Accidents require a calm and prepared response. The procedure for cleaning a spill depends on its scale. These steps are for minor spills (i.e., a few grams of solid or <100 mL of a dilute solution) that can be managed by trained laboratory personnel. For any large, uncontained, or unknown spill, evacuate the area and contact your institution's emergency response line immediately.[10][11]
-
Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as detailed in the table above (gloves, goggles, lab coat).
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a paper towel to prevent dust from becoming airborne. Carefully sweep the solid material into a suitable container that can be sealed.[5][6] Avoid creating dust.
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or chemical spill pads, working from the outside in.[10][12]
-
-
Absorb and Collect: Once contained, add more absorbent material until the liquid is fully absorbed. Using non-sparking plastic tools, scoop the contaminated absorbent into a heavy-duty plastic bag or a designated waste container.[12][13]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[13] Place all cleanup materials (gloves, wipes, etc.) into the waste bag.
-
Dispose: Seal the bag or container, label it as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris"), and arrange for EHS pickup.[12][13]
Visualization of the Disposal Workflow
The logical flow for proper disposal is critical to ensure every step is completed in the correct sequence.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. csn.edu [csn.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. knb.org [knb.org]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
Navigating the Safe Handling of 6-Bromo-3-hydroxypicolinic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 6-Bromo-3-hydroxypicolinic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The presence of a bromine atom on the aromatic ring and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties. Understanding these intrinsic chemical characteristics is the first step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove. | Nitrile provides good general protection and splash resistance, while butyl rubber or Viton™ offer superior resistance to halogenated and aromatic compounds.[2][3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes, while a face shield protects the entire face from larger volume splashes.[4][5] |
| Body Protection | A chemically resistant lab coat, supplemented with a PVC apron for larger quantities. | Protects against skin contact from spills and splashes. PVC offers excellent resistance to acids.[2][4] |
| Respiratory Protection | An N95 respirator is recommended for handling small quantities in a well-ventilated area. A full-face respirator with an organic vapor/acid gas cartridge may be necessary for larger quantities or in situations with poor ventilation. | To prevent inhalation of airborne particles and potential vapors, which can cause respiratory irritation.[1][5] |
Glove Selection: A Critical Choice
While no specific breakthrough time data is available for this compound, an informed decision can be made based on its chemical structure. As a halogenated aromatic acid, glove materials must be chosen for their resistance to both of these chemical classes.
-
Nitrile Gloves: Offer good resistance to a range of chemicals, including some acids and bases, and are an excellent choice for an inner glove due to their dexterity and splash resistance.[2][6]
-
Butyl Rubber Gloves: Provide excellent protection against ketones, esters, and strong acids. Their resistance to halogenated hydrocarbons is a key advantage when handling this compound.[3][7]
-
Viton™ Gloves: Offer exceptional resistance to chlorinated and aromatic solvents, making them a premium choice for outer protection.[2]
It is imperative to consult the specific chemical resistance guide from your glove manufacturer for the most accurate information.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).
-
Don all required PPE as outlined in the table above, following the correct donning sequence.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of solid this compound within the certified chemical fume hood to minimize inhalation exposure.[8]
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Use appropriate tools such as a syringe or pipette for transferring solutions to prevent spills.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Segregate all waste containing this compound into a clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be handled with the utmost care to ensure compliance with local, state, and federal regulations.
Caption: Decision Tree for the Disposal of this compound Waste.
Key Disposal Principles:
-
Segregation is a legal requirement. Due to the presence of bromine, all waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10] Mixing halogenated and non-halogenated waste can lead to increased disposal costs and regulatory non-compliance.
-
Do not attempt to neutralize and pour down the drain. While neutralization is a viable disposal method for some simple acids, the presence of a halogenated organic compound makes this practice unsafe and environmentally irresponsible.[1][11] Brominated organic compounds can be toxic to aquatic life and may persist in the environment.[11]
-
Contaminated PPE and materials. All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be disposed of as halogenated waste.[12]
-
Professional Disposal Service. All collected halogenated waste must be disposed of through a licensed and reputable hazardous waste disposal company.[3] These companies have the necessary permits and facilities to handle and treat such waste in an environmentally sound manner.
By adhering to these detailed operational and disposal plans, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are protecting yourself, your colleagues, and the environment.
References
- 1. reddit.com [reddit.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. flinnsci.ca [flinnsci.ca]
- 5. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 6. gloves.com [gloves.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. sweet.ua.pt [sweet.ua.pt]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. esd.uga.edu [esd.uga.edu]
- 12. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
